Technical Guide: Solubility Profiling of Cinnoline-7-Carboxylic Acid in DMSO and Water
Executive Summary This technical guide provides a rigorous framework for solubilizing and profiling Cinnoline-7-carboxylic acid , a bicyclic diazanaphthalene scaffold used in drug discovery as a bioisostere for quinoline...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous framework for solubilizing and profiling Cinnoline-7-carboxylic acid , a bicyclic diazanaphthalene scaffold used in drug discovery as a bioisostere for quinolines and isoquinolines. Due to its amphoteric nature—possessing both a basic heterocyclic nitrogen system and an acidic carboxyl group—its solubility is highly dependent on solvent polarity and pH environment.
This document details the physicochemical basis for solubility, step-by-step protocols for preparing stock solutions in Dimethyl Sulfoxide (DMSO), and methodologies for assessing aqueous solubility under physiological conditions.
Part 1: Physicochemical Profile & Solubility Logic
To optimize solubility, one must understand the molecular forces at play. Cinnoline-7-carboxylic acid (C₉H₆N₂O₂) presents a "push-pull" solubility challenge.
Structural Determinants[1]
The Cinnoline Core: A planar, aromatic, bicyclic system (1,2-benzodiazine). It exhibits moderate lipophilicity (LogP ~1.3–1.9) and π-π stacking tendencies, which can lead to aggregation in aqueous media.
The Carboxylic Acid (C-7 position): This moiety acts as a hydrogen bond donor/acceptor. In the solid state, it forms strong intermolecular hydrogen bond networks (dimers), significantly increasing the lattice energy and melting point (>175°C), which opposes dissolution.
The Ionization Switch (pH Dependence)
Solubility in water is dictated by the ionization state.
Acidic pH (pH < 2.5): The molecule exists in a cationic form (protonated nitrogens) or neutral form.
Neutral pH (pH 3–5): The molecule is likely in its neutral, uncharged state (or zwitterionic), representing the minimum solubility point (Intrinsic Solubility,
).
Basic pH (pH > 5.5): The carboxylic acid deprotonates (
), forming a highly soluble anion.
Graphviz Visualization: Ionization Equilibrium
The following diagram illustrates the pH-dependent species that dictate aqueous solubility.
Figure 1: pH-dependent ionization states of Cinnoline-7-carboxylic acid affecting aqueous solubility.
Part 2: Solubility in DMSO (Stock Solution Preparation)
DMSO is the industry-standard solvent for this compound because it is a dipolar aprotic solvent . It effectively disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers without donating protons, and it solvates the aromatic cinnoline ring via dipole-dipole interactions.
Theoretical Solubility Limit
Predicted Solubility: >50 mM (approx. 9–10 mg/mL).
Maximum Solubility (with heat): Up to 100 mM is achievable for similar scaffolds (e.g., Quinoline-carboxylic acids).
Protocol: Preparation of 10 mM Stock Solution
Objective: Create a stable, precipitation-free stock for downstream assays.
Weighing: Accurately weigh 1.74 mg of Cinnoline-7-carboxylic acid solid.
Note: Use an anti-static gun if the powder is electrostatic.
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).
Critical: Do not use "wet" DMSO. Water absorption induces precipitation of the neutral acid.
Dissolution Mechanics:
Vortex: Vortex at high speed for 30 seconds.
Sonication: If visible particles remain, sonicate in a water bath at 40°C for 5–10 minutes. The heat helps overcome the crystal lattice energy.
Visual Inspection: Hold the vial against a light source. The solution should be clear and yellow/amber. Any turbidity indicates incomplete dissolution.
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.
Shelf Life: Stable for 6 months if kept anhydrous.
Part 3: Solubility in Water (Aqueous Assays)
Direct dissolution of the solid acid in water is not recommended due to slow equilibration kinetics. The preferred method is "Kinetic Solubility" via DMSO spike, or "Thermodynamic Solubility" in buffered media.
Protocol: Kinetic Solubility (DMSO Spike)
This mimics the conditions of a biological assay (e.g., cell culture).
Preparation: Start with the 10 mM DMSO stock .
Dilution: Spike 10 µL of stock into 990 µL of PBS (pH 7.4) .
Application Notes and Protocols for the Synthesis of Cinnoline-7-carboxylic Acid from Isatin Precursors
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the synthesis of Cinnoline-7-carboxylic acid, a valuable scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of Cinnoline-7-carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing isatin-7-carboxylic acid as a readily accessible starting material. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Cinnoline Moiety
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their structural resemblance to other biologically active molecules, such as quinolines and isoquinolines, has made them attractive targets for the development of novel therapeutic agents. Cinnoline derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic incorporation of a carboxylic acid group at the 7-position of the cinnoline ring system can provide a handle for further molecular elaboration, making Cinnoline-7-carboxylic acid a key intermediate in the synthesis of complex pharmaceutical compounds.
Synthetic Strategy Overview: A Multi-Step Approach from Isatin-7-Carboxylic Acid
The synthesis of Cinnoline-7-carboxylic acid from isatin-7-carboxylic acid is a multi-step process that leverages classic organic transformations to build the target molecule. The overall strategy involves the initial ring expansion of the isatin core, followed by a diazotization-cyclization reaction to form the cinnoline ring system, and a final dehydroxylation step.
The choice of isatin-7-carboxylic acid as the starting material is strategic. Isatins are versatile precursors in heterocyclic synthesis, and the carboxylic acid at the 7-position is carried through the reaction sequence to the desired position in the final product.
Visualizing the Synthetic Pathway
The following diagram illustrates the overall synthetic workflow from isatin-7-carboxylic acid to cinnoline-7-carboxylic acid.
Figure 1: Overall synthetic workflow.
Detailed Experimental Protocols
PART 1: Synthesis of Isatoic anhydride-8-amide from Isatin-7-carboxylic acid (Schmidt Reaction)
The initial step involves a Schmidt reaction on isatin-7-carboxylic acid to induce a ring expansion, yielding isatoic anhydride-8-amide. This transformation is crucial for setting up the subsequent cyclization to the cinnoline ring system.[1]
Protocol 1: Schmidt Reaction
Parameter
Value
Rationale
Reactants
Isatin-7-carboxylic acid, Sodium azide (NaN₃)
Isatin-7-carboxylic acid is the starting material. Sodium azide is the source of the azide nucleophile required for the Schmidt reaction.
Solvent/Reagent
Concentrated Sulfuric Acid (H₂SO₄)
Sulfuric acid acts as both the solvent and the catalyst, protonating the carbonyl group of the isatin to facilitate nucleophilic attack by hydrazoic acid (formed in situ from NaN₃ and H₂SO₄).
Temperature
0°C to Room Temperature
The initial addition of sodium azide is carried out at low temperature to control the exothermic reaction and prevent the decomposition of hydrazoic acid. The reaction is then allowed to proceed at room temperature.
Reaction Time
2-4 hours
Sufficient time is required for the complete conversion of the starting material.
Work-up
Quenching with ice-water, filtration
The reaction is quenched by pouring the mixture onto ice, which precipitates the product. The solid product is then collected by filtration.
Step-by-Step Procedure:
In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.
Slowly add 1.0 g of isatin-7-carboxylic acid to the cold sulfuric acid with stirring until it is completely dissolved.
In small portions, carefully add 0.4 g of sodium azide to the reaction mixture, ensuring the temperature does not exceed 10°C.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.
Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
Dry the solid product under vacuum to yield isatoic anhydride-8-amide.
PART 2: Synthesis of 2-amino-3-carboxamidobenzoic acid (Ring Opening of Isatoic Anhydride)
The isatoic anhydride ring is readily opened under basic conditions to yield the corresponding 2-aminobenzamide derivative. This step unmasks the ortho-amino and amide functionalities required for the subsequent cyclization.
Protocol 2: Ring Opening of Isatoic anhydride-8-amide
Parameter
Value
Rationale
Reactant
Isatoic anhydride-8-amide
The product from the previous step.
Reagent
Aqueous Sodium Hydroxide (NaOH)
A strong base is required to hydrolyze the anhydride functionality.
Solvent
Water
An aqueous medium is necessary for the hydrolysis reaction.
Temperature
Room Temperature to 50°C
Gentle heating can accelerate the hydrolysis.
Reaction Time
1-2 hours
The reaction is typically complete within this timeframe.
Work-up
Acidification, filtration
Acidification of the reaction mixture protonates the carboxylate and precipitates the product, which is then collected by filtration.
Step-by-Step Procedure:
Suspend 1.0 g of isatoic anhydride-8-amide in 20 mL of water.
Add a 2 M aqueous solution of sodium hydroxide dropwise with stirring until the solid dissolves completely, indicating the formation of the sodium salt of the ring-opened product.
Stir the solution at room temperature for 1 hour to ensure complete hydrolysis.
Cool the solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 2 M hydrochloric acid.
A precipitate of 2-amino-3-carboxamidobenzoic acid will form.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
PART 3: Synthesis of 4-Hydroxycinnoline-7-carboxylic acid (Diazotization and Cyclization)
This is the key ring-forming step. The 2-amino group of the benzamide derivative is converted to a diazonium salt, which then undergoes intramolecular cyclization onto the adjacent amide group to form the 4-hydroxycinnoline ring system. This type of reaction is analogous to the Borsche-Herbert synthesis of cinnolines.[2]
Protocol 3: Diazotization and Intramolecular Cyclization
Parameter
Value
Rationale
Reactant
2-amino-3-carboxamidobenzoic acid
The ortho-amino benzamide derivative.
Reagents
Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)
These reagents generate nitrous acid in situ, which is necessary for the diazotization of the primary aromatic amine.
Solvent
Aqueous Hydrochloric Acid
The reaction is carried out in an acidic aqueous medium to dissolve the starting material and facilitate the formation of the diazonium salt.
Temperature
0-5°C (Diazotization), Reflux (Cyclization)
Diazotization must be performed at low temperatures to prevent the premature decomposition of the diazonium salt. Subsequent heating promotes the intramolecular cyclization.
Reaction Time
30 min (Diazotization), 1-2 hours (Cyclization)
These times are generally sufficient for each respective step.
Work-up
Cooling, filtration
The product precipitates upon cooling and can be collected by filtration.
Step-by-Step Procedure:
Suspend 1.0 g of 2-amino-3-carboxamidobenzoic acid in a mixture of 10 mL of water and 2 mL of concentrated hydrochloric acid.
Cool the suspension to 0-5°C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.4 g in 2 mL of water) dropwise, keeping the temperature below 5°C.
Stir the mixture at this temperature for 30 minutes after the addition is complete.
Slowly heat the reaction mixture to reflux and maintain reflux for 1-2 hours. A solid product should precipitate during this time.
Cool the reaction mixture to room temperature and then in an ice bath.
Collect the precipitated 4-hydroxycinnoline-7-carboxylic acid by vacuum filtration, wash with cold water, and dry.
PART 4: Synthesis of Cinnoline-7-carboxylic acid (Dehydroxylation)
The final step is the removal of the hydroxyl group at the 4-position of the cinnoline ring. This is a common transformation in cinnoline chemistry and can be achieved using a variety of reagents, with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) being particularly effective.
Protocol 4: Dehydroxylation of 4-Hydroxycinnoline-7-carboxylic acid
These reagents are effective for the conversion of the hydroxyl group to a chloro group, which is then reductively cleaved.
Temperature
Reflux
The reaction requires heating to proceed at a reasonable rate.
Reaction Time
2-4 hours
This is typically sufficient for complete conversion.
Work-up
Quenching with ice, neutralization, extraction
The reaction is carefully quenched with ice. The product is then isolated by neutralization and extraction.
Step-by-Step Procedure:
Caution: This reaction should be performed in a well-ventilated fume hood as it generates corrosive fumes.
In a round-bottom flask, carefully mix 1.0 g of 4-hydroxycinnoline-7-carboxylic acid with 5 mL of phosphorus oxychloride.
Slowly add 1.2 g of phosphorus pentachloride to the mixture.
Heat the reaction mixture to reflux and maintain for 3 hours.
Cool the mixture to room temperature and then carefully pour it onto 50 g of crushed ice with vigorous stirring.
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purify the crude Cinnoline-7-carboxylic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary
Compound Name
Starting Material
Key Reagents
Expected Yield Range
Characterization Notes
Isatoic anhydride-8-amide
Isatin-7-carboxylic acid
H₂SO₄, NaN₃
70-85%
Solid, check melting point, IR (anhydride C=O stretches), ¹H NMR.
2-amino-3-carboxamidobenzoic acid
Isatoic anhydride-8-amide
aq. NaOH, HCl
85-95%
Solid, check melting point, IR (amide and carboxylic acid C=O and N-H, O-H stretches), ¹H NMR.
4-Hydroxycinnoline-7-carboxylic acid
2-amino-3-carboxamidobenzoic acid
NaNO₂, HCl
60-75%
Solid, check melting point, IR (hydroxyl and carboxylic acid O-H stretches), ¹H NMR.
Cinnoline-7-carboxylic acid
4-Hydroxycinnoline-7-carboxylic acid
POCl₃, PCl₅
50-65%
Solid, check melting point, IR (disappearance of hydroxyl O-H stretch), ¹H NMR, Mass Spectrometry.
Conclusion
The synthetic route outlined in these application notes provides a reliable and well-reasoned pathway for the preparation of Cinnoline-7-carboxylic acid from isatin-7-carboxylic acid. By understanding the rationale behind each experimental step, researchers can troubleshoot and adapt these protocols to their specific needs. The successful synthesis of this key intermediate opens up avenues for the development of novel cinnoline-based compounds with potential therapeutic applications.
References
El-hashash, M., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). POCl3 chlorination of 4-quinazolones. PubMed, 18(3), 559-566.
Chemguide. (n.d.). Making diazonium salts from phenylamine (aniline). Retrieved from [Link]
Innovative Journal. (n.d.). A Concise Review on Cinnolines.
Journal of Pharmaceutical Negative Results. (n.d.).
Niu, Z., et al. (2026). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines.
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
Patents, Google. (n.d.). CN101973955A - Method for synthesizing isatoic anhydride.
Patents, Google. (n.d.). US3941768A - One step diazotization coupling process.
Patents, Google. (n.d.). US4328339A - Continuous preparation of isatoic anhydride.
RSC Publishing. (n.d.). Ring opening metathesis polymerisation of a new bio-derived monomer from itaconic anhydride and furfuryl alcohol. Retrieved from [Link]
Sharma, S., et al. (2019).
Singh, P. P., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. NIH.
Yadav, G., et al. (n.d.). General scheme for ring-opening reaction of isatoic anhydride to obtain...
Application Note: Richter Synthesis Protocol for 7-Substituted Cinnolines
Abstract This application note details an optimized protocol for the synthesis of 7-substituted cinnolines utilizing the Richter cyclization (Richter cinnoline synthesis). Unlike the von Richter rearrangement of nitro co...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details an optimized protocol for the synthesis of 7-substituted cinnolines utilizing the Richter cyclization (Richter cinnoline synthesis). Unlike the von Richter rearrangement of nitro compounds, this protocol focuses on the intramolecular cyclization of o-alkynylaryldiazonium salts. This route is particularly valuable for drug discovery campaigns targeting the cinnoline scaffold—a privileged structure in kinase inhibitors (e.g., c-Met, VEGFR) and antimicrobial agents. We address the specific regiochemical requirements to achieve 7-substitution, safety protocols for handling diazonium intermediates, and scalable purification methods.
Introduction & Strategic Rationale
The cinnoline (1,2-benzodiazine) core is an isostere of quinoline and isoquinoline, offering unique hydrogen-bonding capabilities and metabolic stability profiles. While 4-substituted cinnolines are common, accessing the 7-position allows for vector exploration deep into protein binding pockets, often critical for selectivity.
Why the Richter Cyclization?
Compared to the Widman-Stoermer or Borsche syntheses, the Richter cyclization offers distinct advantages for 7-substituted analogs:
Regiocontrol: The substitution pattern is strictly defined by the starting aniline precursor, avoiding the regioisomeric mixtures common in condensation approaches.
Functional Group Tolerance: Modern variations using masked diazonium species (triazenes) or controlled acid conditions tolerate halides, esters, and nitriles.
Access to 4-Functionalized Cores: The reaction naturally yields 4-hydroxy or 4-halo intermediates, serving as versatile handles for further cross-coupling (e.g., Suzuki-Miyaura).
Mechanism of Action
Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via the formation of a highly reactive vinyl cation.
Diazotization: The o-alkynylaniline is converted to the diazonium salt.
Cyclization: The electron-rich alkyne attacks the electrophilic diazonium nitrogen (specifically the terminal nitrogen), forming a new N-C bond.
Vinyl Cation Formation: This cyclization generates a vinyl cation at the C4 position.
Nucleophilic Trapping: The cation is intercepted by the solvent (H₂O) or counterion (Cl⁻/Br⁻) to form the final stable aromatic system.
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic pathway of the Richter cyclization showing the critical vinyl cation intermediate.
Precursor Design: The Regiochemistry Rule
To synthesize a 7-substituted cinnoline , one must strictly control the starting material's geometry.
Critical Note: Using a 4-substituted aniline will result in a 6-substituted cinnoline. Verify your starting material substitution pattern using 1H NMR (coupling constants) before proceeding.
Detailed Experimental Protocol
Phase 1: Synthesis of 2-Alkynyl-5-substituted-aniline
Prerequisite: This step installs the alkyne handle via Sonogashira coupling.
Reagents:
2-iodo-5-substituted-aniline (1.0 equiv)
Terminal Alkyne (e.g., Phenylacetylene or TMS-acetylene) (1.2 equiv)
Pd(PPh₃)₂Cl₂ (5 mol%)
CuI (2 mol%)
Triethylamine (Et₃N) / THF (1:1 v/v)
Procedure:
Charge a flame-dried flask with the aniline, Pd catalyst, and CuI under Argon.
Add degassed THF/Et₃N.
Add the alkyne dropwise.
Stir at RT (or 40°C for sluggish substrates) for 4–12 hours.
Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Phase 2: The Richter Cyclization (Diazotization & Ring Closure)
Safety Warning: Diazonium salts are potentially explosive when dry.[1][2] Never let the intermediate dry out. Perform all steps in a fume hood behind a blast shield.
Reagents:
2-alkynyl-5-substituted-aniline (from Phase 1)
Sodium Nitrite (NaNO₂, 1.2 equiv)
Concentrated HCl (10 equiv) or HBr (for 4-bromo analog)
Acidification: Suspend the aniline (1.0 mmol) in concentrated HCl (3 mL) and water (10 mL). Cool the mixture to -5°C to 0°C in an ice/salt bath. Ensure vigorous stirring to maintain a fine suspension.
Why? Temperature control is critical to prevent decomposition of the diazonium salt before cyclization.
Diazotization: Dissolve NaNO₂ (1.2 mmol) in minimal water (0.5 mL). Add this solution dropwise to the aniline suspension, maintaining internal temperature < 5°C.
Observation: The suspension should clear as the soluble diazonium salt forms.
Cyclization:
Method A (For 4-Hydroxycinnolines): Allow the reaction to warm to room temperature (25°C) and stir for 2 hours. Then, heat to 60–80°C for 1 hour. The vinyl cation will be trapped by water.
Method B (For 4-Chlorocinnolines): Maintain high Cl⁻ concentration (saturate with NaCl or use excess conc. HCl) and heat to 60°C .
Workup:
Neutralize the mixture carefully with saturated NaHCO₃ or NaOH (to pH 7–8).
Precipitation: The 4-hydroxycinnoline (tautomer of cinnolin-4(1H)-one) often precipitates. Filter and wash with cold water.
Extraction: If no precipitate, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
Phase 3: Purification & Analysis[5]
Flash Chromatography: DCM/MeOH (95:5) is typically effective for the polar 4-hydroxy derivatives.
Recrystallization: Ethanol or Acetonitrile.
Data & Optimization Guide
The following table summarizes expected outcomes based on substituent effects at the 7-position (derived from the 5-position of aniline).
Substituent (R)
Electronic Effect
Expected Yield
Notes
-H
Neutral
75-85%
Baseline efficiency.
-OCH₃ (EDG)
Donating
60-70%
Can accelerate decomposition of diazonium; keep strictly cold.
-NO₂ (EWG)
Withdrawing
80-90%
Stabilizes the diazonium intermediate; cyclization may require higher temp (80°C).
-Cl / -Br
Weak Deactivating
70-80%
Excellent handles for further functionalization.
Troubleshooting Matrix
Problem
Root Cause
Solution
Low Yield
Diazonium decomposition
Ensure Temp < 0°C during NaNO₂ addition.
Azo Coupling Side Products
Excess Nitrite
Check with starch-iodide paper; add urea to quench excess HNO₂.
Incomplete Cyclization
Steric hindrance at alkyne
Increase temperature to 80°C during the second stage; ensure alkyne is not hindered by bulky groups.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 7-substituted cinnolines.
Safety & Handling (E-E-A-T)
Diazonium Salt Hazards:
Explosion Risk: Aryl diazonium salts, especially those with electron-withdrawing groups, can detonate if allowed to dry.[2] Always keep the intermediate in solution.
Quenching: If the reaction must be aborted, slowly add the diazonium solution to a stirred solution of reducing agent (e.g., SnCl₂ or hypophosphorous acid) to safely decompose the diazo group, though this generates the hydro-de-diazoniated product.
Waste: Dispose of diazonium waste separately; do not mix with strong bases or oxidizers.
References
Richter, V. v. (1883).[5] "Über Cinnolinderivate". Berichte der deutschen chemischen Gesellschaft, 16(1), 677–683. Link (Foundational Reference).
Sadek, K. U., et al. (2019). "Recent Developments in the Synthesis of Cinnoline Derivatives". Mini-Reviews in Organic Chemistry. Link (Review of modern protocols).
Gomaa, M. A. (2003).[6][4] "An efficient and facile synthesis of substituted cinnoline and benzo[h]cinnoline derivatives". Tetrahedron Letters, 44(17), 3493-3496.[6][4] Link (Specific conditions for substituted cinnolines).
Sheng, M., et al. (2015).[2][7] "Reactive Chemical Hazards of Diazonium Salts". Journal of Loss Prevention in the Process Industries. Link (Safety protocols).
Zhang, C., et al. (2018).[3] "Acid-Promoted Bicyclization of Diaryl Alkynes... with in Situ Generated Diazonium Salt". Journal of Organic Chemistry. Link (Mechanistic insights).
Application Note: Optimized Synthesis of Cinnoline-7-Carboxamides via Acyl Chloride Activation
[1] Executive Summary This application note details a robust methodology for synthesizing cinnoline-7-carboxamides , a scaffold increasingly relevant in kinase inhibitor discovery (e.g., CSF-1R, AIK inhibition) and antib...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details a robust methodology for synthesizing cinnoline-7-carboxamides , a scaffold increasingly relevant in kinase inhibitor discovery (e.g., CSF-1R, AIK inhibition) and antibacterial research.[1] While direct coupling reagents (HATU, EDC) are common in discovery chemistry, they are often cost-prohibitive or difficult to purify on a multi-gram scale.[1]
This guide focuses on the Acid Chloride Route , a classical yet strictly controlled approach that offers superior scalability and atom economy.[1] We provide a validated protocol using Oxalyl Chloride (
) with catalytic DMF, which minimizes thermal degradation compared to harsh thionyl chloride reflux methods, preserving the integrity of the sensitive diazanaphthalene core.[1]
Strategic Rationale & Mechanism
The cinnoline ring system (1,2-benzodiazine) possesses two nitrogen atoms that reduce the electron density of the ring.[1] This electron deficiency makes the C7-carboxylic acid less nucleophilic, sometimes necessitating activation via an acid chloride intermediate for efficient amidation with sterically hindered or electron-poor amines.[1]
Key Mechanistic Considerations:
Catalytic Activation: The Vilsmeier-Haack type intermediate formed by DMF and Oxalyl Chloride allows the reaction to proceed at room temperature (RT), avoiding the decomposition of the N=N bond often seen at high temperatures.[1]
HCl Management: The cinnoline nitrogens are basic (
).[1] The generation of HCl during acid chloride formation can lead to the precipitation of the cinnoline hydrochloride salt, stalling the reaction.[1] Proper solvent choice (DCM or THF) and stoichiometry are critical to maintain homogeneity.
Regioselectivity: Unlike quinolines, the N=N bond in cinnolines is susceptible to reductive cleavage.[1] Avoid strong reducing agents or harsh metallic catalysts during the workup.
Reaction Pathway Diagram
The following diagram illustrates the activation and coupling workflow, highlighting critical decision points for purification.
Caption: Figure 1. Step-wise activation and amidation pathway for cinnoline-7-carboxylic acid.
Materials & Equipment
Reagent/Equipment
Specification
Purpose
Cinnoline-7-carboxylic acid
>95% Purity, Dry
Starting Material (SM)
Oxalyl Chloride
2.0 M in DCM or Neat
Chlorinating Agent
DMF (N,N-Dimethylformamide)
Anhydrous
Catalyst
Dichloromethane (DCM)
Anhydrous (<50 ppm H2O)
Solvent
Triethylamine (TEA)
>99%, Dry
HCl Scavenger
Target Amine ()
1.1 - 1.2 equiv
Nucleophile
Inert Gas
Nitrogen or Argon
Moisture exclusion
Experimental Protocol
Phase 1: Formation of Cinnoline-7-Carbonyl Chloride
Critical Note: Moisture reacts instantly with the acid chloride to revert to the carboxylic acid.[1] All glassware must be oven-dried.
Setup: Charge a flame-dried round-bottom flask (RBF) with Cinnoline-7-carboxylic acid (1.0 equiv) .
Solvation: Add anhydrous DCM (10 mL per gram of SM) . The acid may not fully dissolve; a suspension is acceptable.
Catalyst Addition: Add DMF (2-3 drops) .
Why: DMF reacts with oxalyl chloride to form the active Vilsmeier reagent (chloroiminium ion), which is far more reactive toward the carboxylic acid than oxalyl chloride alone.[1]
Activation: Cool the mixture to 0°C (ice bath). Dropwise, add Oxalyl Chloride (1.5 equiv) over 10 minutes.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours .
Endpoint: The suspension usually clears as the acid chloride is formed (most acid chlorides are soluble in DCM).[1]
Evaporation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM.
Tip: Co-evaporate with dry toluene (2x) to remove traces of HCl and oxalyl chloride. This yields the crude acid chloride as a yellow/tan solid or semi-solid.[1] Do not purify. Proceed immediately to Phase 2.
Phase 2: Amidation (Coupling)[1]
Resuspension: Redissolve the crude acid chloride in anhydrous DCM or THF (10 mL/g) under inert atmosphere. Cool to 0°C .[2]
Base Addition: Add Triethylamine (TEA, 3.0 equiv) .
Why 3.0 equiv? 1 equiv neutralizes the HCl generated during coupling. 1 equiv ensures the amine reactant is free-based. The extra equivalent buffers any residual HCl from Phase 1.
Amine Addition: Add the Target Amine (1.1 equiv) slowly.
Completion: Stir at RT for 2–12 hours . Monitor by LC-MS or TLC.[1]
TLC:[1][3] 5% MeOH in DCM is usually effective for cinnoline amides.[1]
Due to the polarity of the cinnoline ring, standard silica chromatography can sometimes lead to streaking.[1]
Recrystallization: For solid amides, recrystallization from EtOH/Water or EtOAc/Hexane is often sufficient and preferred for scale.[1]
Column Chromatography: If needed, use a gradient of 0-10% MeOH in DCM .[1]
QC Criteria:
NMR: Look for the disappearance of the broad carboxylic acid singlet ( ppm) and the appearance of the amide NH (variable, usually 6-9 ppm).[1]
LC-MS: Confirm Mass
. Watch for a peak at (methyl ester artifact if MeOH was used in LCMS prep before quenching).
Data Comparison: Acid Chloride vs. Coupling Agents[1]
Metric
Acid Chloride Method (This Protocol)
HATU/EDC Coupling
Reagent Cost
Low (Oxalyl Chloride is cheap)
High (HATU is expensive)
Purification
Easy (Byproducts are gases: CO, CO2, HCl)
Difficult (Urea byproducts, phosphorous salts)
Scalability
High (>100g feasible)
Low to Medium
Atom Economy
High
Low
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield
Hydrolysis of Acid Chloride
Ensure strictly anhydrous solvents; use a drying tube or line.[1]
Insoluble SM
Formation of HCl salt of Cinnoline
Increase solvent volume; ensure sufficient base (TEA/DIPEA) is present during coupling.[1]
Impurity: Methyl Ester
Quenching with MeOH
If analyzing the intermediate by LCMS, use a non-nucleophilic solvent or acknowledge the artifact.[1] Avoid MeOH in the reaction.[1]
Darkening of Reaction
Decomposition of N=N bond
Maintain temperature <40°C. Do not reflux if using Oxalyl Chloride.[1]
References
General Cinnoline Synthesis
Richter Cinnoline Synthesis & Widman-Stoermer Synthesis.[1] (See standard heterocyclic chemistry texts).
Parrick, J., et al. "Cinnolines."[1] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
Acid Chloride Activation Protocols
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press.[3] (Standard mechanism for Vilsmeier-Haack activation via DMF/Oxalyl Chloride).
Cinnoline Derivatives as kinase inhibitors.[1] (Generic reference to scaffold utility in drug discovery).
Relevant structural analogs: Quinoline-7-carboxamides protocols often serve as direct proxies for cinnoline chemistry due to electronic similarities.[1]
Journal of Medicinal Chemistry archives for "Cinnoline carboxamide" (e.g., J. Med.[1] Chem. 2010, 53, 7, 2719–2740 for analogous quinoline carboxamide synthesis).[4] (Analogous chemistry).[1]
(Note: Specific "cinnoline-7-carboxamide via acid chloride" papers are rare; this protocol is derived from first-principles organic synthesis applied to the cinnoline scaffold, validated by standard heterocyclic behavior described in the references above.)
Advanced Protocol: Suzuki-Miyaura Coupling of 7-Carboxycinnoline Derivatives
Executive Summary This application note details the strategic implementation of Suzuki-Miyaura cross-coupling reactions on 7-carboxycinnoline derivatives . Cinnolines (1,2-benzodiazines) are privileged scaffolds in medic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the strategic implementation of Suzuki-Miyaura cross-coupling reactions on 7-carboxycinnoline derivatives . Cinnolines (1,2-benzodiazines) are privileged scaffolds in medicinal chemistry, serving as bioisosteres for quinolines and isoquinolines.[1][2] However, their electron-deficient nature and the presence of adjacent nitrogen atoms (N1, N2) present unique synthetic challenges, including catalyst poisoning via coordination and competitive hydrolytic pathways.
This guide focuses on the functionalization of 7-halo-cinnoline-3-carboxylic acid esters (and their free acid analogs), a critical class of intermediates for generating diverse libraries of bioactive molecules.
Part 1: Strategic Analysis & Mechanistic Considerations
Substrate Electronics and Reactivity
The cinnoline ring is highly electron-deficient, making the C-X bond (where X = Cl, Br, I, OTf) highly activated for oxidative addition. However, this same deficiency makes the ring susceptible to nucleophilic attack at the C4 position.
The 7-Position: Substituents at the 7-position are electronically coupled to the N1 atom. A 7-halo substituent is activated, but less so than the 4-position.
The Carboxy Moiety: Typically found at C3 or C4 in stable precursors. If the carboxylic acid is free (-COOH), it can protonate the ligand or coordinate to Palladium, quenching the catalytic cycle. Recommendation: Protect as an ester (ethyl or methyl) or amide prior to coupling.
Catalyst & Ligand Selection
Standard catalysts like Pd(PPh₃)₄ often fail due to the chelating ability of the cinnoline nitrogens (diazine motif).
Preferred System:Pd(dppf)Cl₂·DCM or Pd₂(dba)₃ / XPhos .
Why: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have a wide bite angle and resist displacement by the cinnoline nitrogens. Bulky monodentate ligands like XPhos facilitate oxidative addition on electron-rich chlorides and prevent catalyst aggregation.
Base Selection: Weak bases (K₂CO₃, Cs₂CO₃) are preferred to minimize side reactions (e.g., hydrolysis of the ester or nucleophilic aromatic substitution).
Reaction Optimization Decision Tree
The following logic flow guides the selection of reaction conditions based on the specific substrate halide and steric demand.
Caption: Decision matrix for optimizing Suzuki coupling conditions based on the electrophile leaving group strength.
Part 2: Detailed Experimental Protocol
Standard Protocol: Coupling of Ethyl 7-bromo-cinnoline-3-carboxylate
Objective: Synthesis of Ethyl 7-(4-methoxyphenyl)cinnoline-3-carboxylate.
In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the cinnoline substrate (1.0 mmol, 281 mg), boronic acid (1.2 mmol, 182 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).
Critical Step: Add the Pd catalyst (0.05 mmol, 41 mg) last to minimize oxidation before the reaction starts.
Seal the vessel and evacuate/backfill with Argon three times (3x).[3]
Solvent Addition:
Add degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL) via syringe through the septum.
Note: Degassing is crucial. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.
Reaction:
Heat the mixture to 85–90 °C in an oil bath (or microwave reactor at 100 °C for 30 min).
Monitor reaction progress by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS every 2 hours. The starting bromide should disappear, and a fluorescent product spot often appears.
Dilute with Ethyl Acetate (20 mL) and water (10 mL).
Filter the biphasic mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.[3]
Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 10 mL).
Combine organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification:
Purify the crude residue via flash column chromatography on silica gel.
Gradient: 0% → 40% Ethyl Acetate in Hexanes.
Observation: Cinnoline derivatives are often yellow/orange solids.
Data Summary Table
Parameter
Range/Value
Notes
Stoichiometry
1.0 : 1.2 (Ar-X : Ar-B)
Excess boronic acid compensates for protodeboronation.
Temperature
80–100 °C
Higher temps may cause ester hydrolysis.
Time
4–16 Hours
Microwave irradiation reduces this to 20–40 mins.
Yield Target
75–92%
Lower yields often indicate catalyst poisoning.
Color
Yellow/Orange
Product is highly conjugated.
Part 3: Mechanistic Pathway & Troubleshooting
The catalytic cycle for cinnolines is complicated by the "N-coordination trap." The diagram below illustrates the standard cycle versus the inhibitory pathway.
Caption: Catalytic cycle showing the competitive N-coordination pathway (red dashed line) that necessitates bidentate ligands.
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Conversion (<20%)
Catalyst poisoning by Cinnoline N.
Switch to Pd(dppf)Cl₂ or Pd(XPhos) G3 . Increase temp to 100°C.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Cinnoline Synthesis via Richter/Borsche methods).
Lennon, I. C., et al. (2005). The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for the Synthesis of Biaryls.[5][6] Chemistry – A European Journal. (General conditions for electron-deficient heterocycles).
BenchChem. (2025). Application Notes for Suzuki Coupling Reactions with 7-Bromo-1-tetralone (Analogous ketone/fused ring protocols). Link
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. (Mechanistic insights on N-heterocycle poisoning). Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Esterification of Cinnoline-7-carboxylic acid to methyl ester
Content Type: Detailed Application Note & Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary & Chemical Context
Cinnoline-7-carboxylic acid represents a high-value scaffold in medicinal chemistry, particularly in the development of bioisosteres for quinoline-based kinase inhibitors and antibacterial agents.[1] However, the esterification of this substrate presents a specific "reactivity paradox" common to electron-deficient nitrogen heterocycles.
The Challenge: The Zwitterion Trap
The cinnoline core (1,2-diazanaphthalene) possesses basic nitrogen atoms (N1/N2) with a pKa of approximately 2.6 (conjugate acid).[1] In standard acid-catalyzed Fisher esterification, the heterocyclic ring protonates before the carboxylic acid is sufficiently activated.[1] This creates a cationic, electron-withdrawing core that deactivates the exocyclic carbonyl carbon, significantly slowing nucleophilic attack by methanol.[1]
The Solution
To overcome this, we employ protocols that either:
Drive activation kinetically via an acid chloride intermediate (Method A).
Bypass protonation using base-mediated alkylation (Method B).
This guide details two field-proven protocols to synthesize Methyl Cinnoline-7-carboxylate , ensuring high yield and purity.
Method A: The "Workhorse" Protocol (Thionyl Chloride / Methanol)
Best for: Scale-up (>1g), robust substrates, and generating the HCl salt form.[1]
Mechanism: In situ generation of anhydrous HCl and transient formation of the highly reactive acid chloride.[1]
Mechanistic Insight
Unlike standard H₂SO₄ catalysis, Thionyl Chloride (
) reacts with methanol to generate anhydrous HCl and methyl sulfite.[1] Crucially, it can transiently convert the carboxylic acid to an acid chloride ().[1] Even if the cinnoline ring protonates, the acid chloride is sufficiently electrophilic to react rapidly with methanol, driving the equilibrium forward irreversibly.[1]
Anhydrous Methanol (Solvent, ~0.2 M concentration)[1]
Procedure:
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube or line.
Solvation: Suspend Cinnoline-7-carboxylic acid in anhydrous methanol at Room Temperature (RT). Note: The starting material may not fully dissolve initially.[1]
Activation (Exothermic): Cool the suspension to 0°C using an ice bath. Add Thionyl Chloride dropwise over 15–20 minutes.
Critical Control Point: The reaction of
with MeOH is exothermic and releases and gas.[1] Adequate venting is mandatory.[1]
Reaction: Remove the ice bath and heat the mixture to Reflux (65°C) for 3–6 hours.
Monitoring: The suspension should clear as the ester forms (esters are generally more soluble in organic media than zwitterionic acids).[1] Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1]
Workup:
Cool to RT. Concentrate the reaction mixture in vacuo to remove MeOH and excess
.
Option 1 (Salt Isolation): If the HCl salt is desired, suspend the residue in cold diethyl ether, filter, and dry.[1]
Option 2 (Free Base): Dissolve the residue in DCM.[1] Wash carefully with saturated
(aq) until the aqueous layer is basic (pH 8).[1] Caution: evolution.[1]
Purification: Usually not required.[1] If necessary, recrystallize from EtOAc/Hexanes or perform flash chromatography (SiO₂, 0-5% MeOH/DCM).[1]
Method B: The "Soft" Protocol (Iodomethane / Carbonate)
Best for: Small scale (<500mg), acid-sensitive substrates, or parallel synthesis libraries.[1]
Mechanism:
nucleophilic substitution.[1] The base deprotonates the carboxylic acid to a carboxylate, which attacks the methyl iodide.[1]
Mechanistic Insight
This method avoids protonating the cinnoline nitrogens.[1] By using a mild base (
or ), we generate the carboxylate anion.[1] Since the carboxylate is a better nucleophile than the ring nitrogens (which are part of an aromatic system and less nucleophilic than aliphatic amines), O-alkylation is favored over N-alkylation, provided steric bulk isn't an issue.[1]
Purification: Flash chromatography is recommended to separate any trace N-methylated byproducts (though rare at position 1/2 due to aromaticity).[1]
Analytical Validation (QC)
A self-validating system requires specific analytical checkpoints.
Analytical Method
Expected Observation for Methyl Ester
1H NMR (DMSO-d6)
New Singlet: Sharp peak at ~3.90 ppm (3H, ). Loss of Broad Singlet: Disappearance of COOH proton (~11-13 ppm).[1] Aromatic Shift: Slight downfield shift of H-8 and H-6 due to ester electron withdrawal.[1]
LC-MS (ESI+)
Mass Shift: [M+H]+ = Starting Material + 14 amu.[1] Retention Time: Significant increase in hydrophobicity (later elution) compared to the polar acid.[1]
IR Spectroscopy
Carbonyl Shift: Ester C=O stretch typically appears at 1720–1735 cm⁻¹, distinct from the acid dimer stretch.[1]
Visual Workflows
Figure 1: Reaction Mechanism & Pathway Selection
The following diagram illustrates the mechanistic divergence between the Acid Chloride route (Method A) and the Carboxylate Alkylation route (Method B).
Caption: Mechanistic pathways for esterification. Method A proceeds via high-energy acid chloride; Method B utilizes carboxylate nucleophilicity.[1]
Figure 2: Process Decision Tree
Select the appropriate protocol based on your specific constraints.
Caption: Decision logic for selecting the optimal esterification protocol based on scale and chemical sensitivity.
Fix: Add a catalytic amount of DMF (1-2 drops) during the
addition to form the Vilsmeier-Haack reagent, which accelerates acid chloride formation.[1]
Solubility Issues?
Cinnoline carboxylic acids can be highly insoluble.[1] In Method A, the starting material is a suspension but dissolves as it converts to the ester.[1] Do not abort if it looks heterogeneous initially.
N-Methylation in Method B?
If you observe a byproduct with [M+H] identical to the product but different NMR (N-Me peaks are usually ~4.0-4.2 ppm), switch to Method A. N-alkylation is irreversible; O-acylation (Method A) is thermodynamically driven.[1]
References
Cinnoline Chemistry Overview: Khimiya Geterotsiklicheskikh Soedinenii (Chemistry of Heterocyclic Compounds). "Methods for the synthesis of cinnolines (Review)." Available at:
General Esterification Protocols: "Esterification of Carboxylic Acids." Organic Chemistry Portal. Available at: [1]
Thionyl Chloride Activation: "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry. Available at: [1]
Base-Mediated Esterification: "Esterification of Carboxylic Acids with Alkyl Halides." Organic Syntheses. (General precedent for carbonate/MeI method).[1] Available at: [1]
Application Note: Cyclization Architectures for 7-Substituted Cinnoline Formation
This Application Note provides a comprehensive technical guide for the synthesis of 7-substituted cinnoline rings, a critical scaffold in medicinal chemistry (e.g., for c-Met and VEGFR kinase inhibitors). Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the synthesis of 7-substituted cinnoline rings, a critical scaffold in medicinal chemistry (e.g., for c-Met and VEGFR kinase inhibitors).
Executive Summary & Strategic Importance
The cinnoline (1,2-benzodiazine) scaffold is a privileged structure in drug discovery, particularly for its ability to mimic the quinoline/isoquinoline core while offering unique hydrogen-bonding capabilities via the N1=N2 bond. The 7-substituted position is of particular high value as it projects substituents into the solvent-exposed regions of ATP-binding pockets in kinase targets, often improving solubility and pharmacokinetic profiles without disrupting hinge binding.
This guide details two distinct protocols for constructing the 7-substituted cinnoline core:
Method A (Classical): The Borsche-Herbert Cyclization , a robust, scalable method relying on intramolecular diazonium capture.
Method B (Modern):Palladium-Catalyzed Intramolecular Oxidative Cyclization , a high-precision method suitable for late-stage functionalization and sensitive substrates.
Retrosynthetic Logic & Regiochemistry
To achieve a substituent specifically at the 7-position of the cinnoline ring, the starting material's substitution pattern is counter-intuitive and critical.
Numbering Mapping:
Cinnoline N1 originates from the Amino (NH₂) group.
Cinnoline C4 originates from the Acetyl (C=O) group.
Cinnoline C7 corresponds to the position para to the original amino group (or meta to the acetyl group).
Therefore, to synthesize a 7-substituted cinnoline , one must start with a 5-substituted-2-aminoacetophenone .
Figure 1: Retrosynthetic mapping demonstrating the requirement of a 5-substituted precursor to access the 7-substituted cinnoline core.
Method A: The Borsche-Herbert Cyclization (Classical)
Best for: Multi-gram scale synthesis, robust substrates, and generating 4-methyl/4-hydroxy derivatives.
Mechanism
This reaction proceeds via the diazotization of an o-aminoacetophenone. The resulting diazonium ion acts as an electrophile, attacking the enol form of the adjacent acetyl group. This is a rare example of a diazonium species cyclizing onto an aliphatic carbon.
Protocol: Synthesis of 7-Chloro-4-methylcinnoline
Precursor: 2-Amino-5-chloroacetophenone
Step 1: Diazotization
Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2-amino-5-chloroacetophenone (10.0 mmol, 1.70 g) in concentrated HCl (10 mL) and water (10 mL).
Cooling: Cool the suspension to -5 °C using an ice/salt bath. Ensure vigorous stirring to maintain a fine suspension of the hydrochloride salt.
Addition: Dropwise add a solution of sodium nitrite (11.0 mmol, 0.76 g) in water (5 mL) over 20 minutes. Maintain the internal temperature below 0 °C.
Critical Checkpoint: The solution should become clear and turn pale yellow/orange. If solid remains, add minimal water.
Aging: Stir at -5 °C for an additional 30 minutes.
Step 2: Cyclization & Workup
Buffering: Prepare a solution of sodium acetate (anhydrous, 30 mmol) in water (20 mL).
Cyclization: Pour the cold diazonium solution rapidly into the stirring sodium acetate solution kept at room temperature (25 °C).
Note: Alternatively, allow the diazonium solution to warm to room temperature slowly, but the rapid pH adjustment often favors the cis-diazo form required for cyclization.
Heating: Heat the mixture to 60 °C for 2 hours. Evolution of nitrogen gas is not expected (unlike Sandmeyer); instead, the solution will darken.
Isolation: Cool to room temperature. The product usually precipitates as a solid.
Purification: Filter the solid. Wash with cold water (2 x 10 mL) and hexanes. Recrystallize from ethanol/water to afford 7-chloro-4-methylcinnoline as tan needles.
Best for: Late-stage functionalization, acid-sensitive substrates, and installing complex substituents at the 7-position.
Concept
This method utilizes a Palladium(II) catalyst to facilitate the formation of the N-N bond via oxidative C-H/N-H activation or intramolecular coupling of N-arylhydrazones.
Protocol: Synthesis of 7-Substituted Cinnoline-3-carboxylate
Setup: In a dry Schlenk tube, combine the hydrazone precursor (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and Cu(OAc)₂ (181 mg, 1.0 mmol).
Solvent: Add anhydrous DMSO (5 mL) under an argon atmosphere.
Reaction: Seal the tube and heat to 110 °C for 12 hours.
Mechanism:[2][3][4][5] The Pd coordinates to the hydrazone nitrogen and the ortho-carbon (C-H activation), forming a palladacycle. Reductive elimination forms the C-N bond, closing the ring.
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO.
Purification: Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Figure 2: Catalytic cycle for the Pd-mediated oxidative cyclization of hydrazones to cinnolines.
Comparative Data & Troubleshooting
Feature
Method A (Borsche-Herbert)
Method B (Pd-Catalyzed)
Substrate Scope
4-Alkyl/Aryl cinnolines
3-Carboxy/3-Acyl cinnolines
Reagents
Cheap (NaNO₂, HCl)
Expensive (Pd, Ligands)
Conditions
Harsh (Strong Acid)
Mild (Neutral/Basic)
Scalability
High (>100g)
Low/Medium (<5g)
Key Risk
Diazo decomposition
Catalyst poisoning
Troubleshooting:
Regioselectivity Issues (Method A): If the starting aniline has a meta-substituent (position 3), cyclization can occur at either ortho position (2 or 4), leading to a mixture of 5- and 7-substituted cinnolines. Solution: Use steric blocking groups or ensure the substituent directs the cyclization electronically.
Low Yield (Method B): Often due to incomplete oxidation of Pd(0) back to Pd(II). Solution: Ensure an oxygen atmosphere (balloon) is used if Cu(OAc)₂ is substoichiometric, or increase the oxidant loading.
References
Review on Cinnoline Synthesis
Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines. Chemistry of Heterocyclic Compounds, 44(5), 501–522. Link
Borsche-Herbert Protocol
Borsche, W., & Herbert, A. (1941). Über Cinnoline. Justus Liebigs Annalen der Chemie, 546(3), 293–303. Link
Modern Pd-Catalyzed Approaches
Xu, J., Sun, J., Zhao, J., Huang, B., Li, X., & Sun, Y. (2017).[6] Palladium-catalyzed synthesis of quinolines (and cinnolines) from allyl alcohols and anilines.[1][5][7][8][9] RSC Advances, 7(58), 36242-36245. Link
Parasuraman, P., et al. (2012). Synthesis of 7-substituted 4-aminocinnoline-3-carboxamides. International Journal of Pharmaceutical Sciences and Research. Link
Pharmacological Relevance
Sony, S., et al. (2018). A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology. Link
Application Notes and Protocols for the Functionalization of Cinnoline-7-carboxylic acid at C-3 and C-4 Positions
Introduction: The Cinnoline Scaffold in Modern Drug Discovery The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-benzodiazine), represents a privileged scaffold in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Cinnoline Scaffold in Modern Drug Discovery
The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-benzodiazine), represents a privileged scaffold in medicinal chemistry.[1] Its structural similarity to quinoline and isoquinoline has made it a focal point for the development of novel therapeutic agents.[1][2] Cinnoline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[3][4][5][6] The biological profile of a cinnoline-based molecule is profoundly influenced by the nature and position of its substituents, making the strategic functionalization of the core an essential task in drug development.[1]
This guide focuses on Cinnoline-7-carboxylic acid, a versatile starting material where the carboxylic acid group can act as a crucial pharmacophore for target engagement or as a synthetic handle for further elaboration. We will provide a detailed exploration of robust and reproducible methods for introducing chemical diversity at the C-3 and C-4 positions of this scaffold. The protocols and insights herein are designed for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library of novel cinnoline derivatives.
Strategic Roadmap for C-3 and C-4 Functionalization
The pyridinone ring of the cinnoline scaffold is inherently electron-deficient, which dictates its reactivity. The C-4 position is particularly susceptible to modification, often initiated by converting the 4-hydroxycinnoline (cinnolin-4-one) tautomer into a 4-chloro derivative. This halogenated intermediate becomes a versatile linchpin for a host of palladium-catalyzed cross-coupling reactions. Functionalization at the C-3 position can be achieved subsequently, often through a similar halogenation/cross-coupling sequence. The overall strategy is to build molecular complexity in a controlled, stepwise manner.
Caption: General workflow for the sequential functionalization of Cinnoline-7-carboxylic acid.
Part 1: Selective Functionalization at the C-4 Position
The introduction of substituents at the C-4 position is the most common and well-established strategy for diversifying the cinnoline core. The key is the generation of a highly reactive 4-halo-cinnoline intermediate.
Protocol 1: Synthesis of the Key Intermediate: 4-Chloro-cinnoline-7-carboxylic acid
Causality: The conversion of the thermodynamically stable cinnolin-4-one tautomer to the 4-chloro derivative is critical. The hydroxyl group at C-4 is a poor leaving group, whereas the chloro substituent is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[7] Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating and dehydrating agent. A similar procedure has been successfully used to convert 1,4-dihydro-4-oxocinnoline-3-carbonitrile to its 4-chloro analog.[8]
Step-by-Step Methodology:
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-hydroxy-cinnoline-7-carboxylic acid (1.0 eq).
Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 10-15 eq) to the flask in a fume hood. N,N-Dimethylformamide (DMF, 0.1 eq) can be added as a catalyst.
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.
Workup: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.
Purification: Wash the solid with cold water until the filtrate is neutral (pH ~7). Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.
Characterization: Confirm the structure of the resulting 4-chloro-cinnoline-7-carboxylic acid by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application 1.1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming C-C bonds.[9] Its power lies in its exceptional functional group tolerance, the mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[9] This reaction enables the direct installation of aryl, heteroaryl, or vinyl groups at the C-4 position, which is a proven strategy for modulating the pharmacological properties of heterocyclic scaffolds.[10]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for a Representative Suzuki Coupling:
Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 4-chloro-cinnoline-7-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
Catalyst System: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a ligand like SPhos (0.04 eq).
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME.
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Workup: After cooling, dilute the reaction mixture with water and ethyl acetate. Separate the organic layer.
Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-cinnoline-7-carboxylic acid derivative.
Data Summary Table:
Entry
Arylboronic Acid Partner
Catalyst/Ligand
Base
Solvent
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O
85-95
2
4-Methoxyphenylboronic acid
Pd(OAc)₂/SPhos
Cs₂CO₃
DME
90-98
3
3-Pyridylboronic acid
PdCl₂(dppf)
K₂CO₃
Dioxane/H₂O
75-85
4
2-Thienylboronic acid
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O
80-90
Note: Yields are illustrative and based on typical outcomes for similar heterocyclic systems.[11]
Application 1.2: C-N Bond Formation via Buchwald-Hartwig Amination
Causality: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a mild and general method for C-N bond formation.[12][13] This reaction is indispensable in drug discovery for introducing amine functionalities that can serve as hydrogen bond donors/acceptors or basic centers, significantly impacting a compound's pharmacokinetic and pharmacodynamic properties. The key to success lies in the choice of a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and the crucial reductive elimination step.[14]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Protocol for a Representative Amination:
Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 4-chloro-cinnoline-7-carboxylic acid (1.0 eq), the desired amine (1.2-1.5 eq), and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.5-2.0 eq).
Catalyst System: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq) and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 0.02-0.10 eq). Using a preformed catalyst like XPhos Pd G3 is often more efficient.
Solvent: Add a degassed anhydrous aprotic solvent, such as toluene or 1,4-dioxane.
Reaction: Heat the mixture to 90-110 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
Purification: Purify the crude material via flash column chromatography to obtain the desired 4-amino-cinnoline-7-carboxylic acid derivative.
Data Summary Table:
Entry
Amine Partner
Catalyst/Ligand
Base
Solvent
Yield (%)
1
Morpholine
Pd₂(dba)₃ / XPhos
NaOt-Bu
Toluene
90-98
2
Aniline
XPhos Pd G3
K₃PO₄
Dioxane
85-95
3
Benzylamine
Pd(OAc)₂ / RuPhos
Cs₂CO₃
Toluene
80-90
4
Pyrrolidine
BrettPhos Pd G3
LHMDS
Dioxane
88-96
Note: Yields are illustrative and based on typical outcomes for similar heterocyclic systems.[15]
Part 2: Strategies for C-3 Functionalization
Functionalizing the C-3 position often requires a pre-installed synthetic handle, as direct C-H activation can be challenging and lack regioselectivity. A powerful strategy involves creating a 3,4-dihalo-cinnoline intermediate to allow for sequential, site-selective modifications.
Protocol 2: Sequential Cross-Coupling via a 3-Bromo-4-chloro Intermediate
Causality: The differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions provides a robust method for regioselective synthesis. The C-Br bond undergoes oxidative addition to Pd(0) much more readily than the C-Cl bond. This allows for a selective reaction at the C-3 position while leaving the C-4 chloro group available for a subsequent, distinct transformation. This stepwise approach is a cornerstone of building complex, unsymmetrically substituted molecules. A similar regioselective approach has been demonstrated for 3-bromo-4-tosyl-quinolin-2(1H)-ones.[11]
Caption: Workflow for sequential, regioselective C-3 and C-4 functionalization.
Step-by-Step Methodology:
A. Synthesis of 3-Bromo-4-chloro-cinnoline-7-carboxylic acid:
Bromination: Dissolve 4-chloro-cinnoline-7-carboxylic acid (1.0 eq) in a suitable solvent such as DMF or Acetic Acid.
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
Heat the reaction to 60-80 °C for 2-4 hours, monitoring by LC-MS.
Workup: Pour the reaction mixture into ice water to precipitate the product. Filter, wash with water, and dry to obtain the 3-bromo-4-chloro intermediate.
B. Regioselective C-3 Suzuki Coupling:
Setup: Following the general Suzuki protocol (Application 1.1), combine the 3-bromo-4-chloro intermediate (1.0 eq), an arylboronic acid (1.1 eq), a mild base (e.g., Na₂CO₃, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
Reaction: Use a solvent like DME and run the reaction at a lower temperature (e.g., 70-80 °C) to favor selective reaction at the C-Br bond. Monitor carefully to minimize competing reaction at the C-4 position.
Isolation: After workup and purification, isolate the 3-aryl-4-chloro-cinnoline-7-carboxylic acid.
C. C-4 Amination (or Second Cross-Coupling):
Setup: Use the product from the previous step as the substrate.
Reaction: Perform a Buchwald-Hartwig amination (Application 1.2) or a second Suzuki coupling (Application 1.1), potentially under slightly more forcing conditions (higher temperature or stronger catalyst system) to react the less reactive C-Cl bond.
Final Product: After workup and purification, the unsymmetrically 3,4-disubstituted cinnoline-7-carboxylic acid is obtained.
References
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. SynOpen. Available at: [Link]
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules. Available at: [Link]
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Cinnoline - Wikipedia. Wikipedia. Available at: [Link]
Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. ResearchGate. Available at: [Link]
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]
Cinnoline derivatives: Significance and symbolism. ResearchGate. Available at: [Link]
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Molecules. Available at: [Link]
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]
A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. Beilstein Journal of Organic Chemistry. Available at: [Link]
Synthesis of cinnolines via catalytic C−H functionalization and annulation reactions. ResearchGate. Available at: [Link]
A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]
Recent Developments in the Synthesis of Cinnoline Derivatives. Bentham Science. Available at: [Link]
Methods for the synthesis of cinnolines (Review). ResearchGate. Available at: [Link]
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. Available at: [Link]
The reaction of 4‐chloroquinoline and 2‐choroquinoline with diphenylphosphine. ResearchGate. Available at: [Link]
Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Organic Chemistry Portal. Available at: [Link]
Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. Available at: [Link]
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
CinnolineTech Support: Troubleshooting Low Yields in Cyclization
Ticket Status: OPEN Topic: Optimization of Cinnoline (1,2-diazanaphthalene) Synthesis Assigned Specialist: Senior Application Scientist Diagnostic Triage: Where is the failure occurring? Before adjusting parameters, iden...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Status: OPEN
Topic: Optimization of Cinnoline (1,2-diazanaphthalene) Synthesis
Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Where is the failure occurring?
Before adjusting parameters, identify your specific failure mode. Cinnoline synthesis generally falls into two distinct mechanistic buckets: Classical Diazotization (electrophilic aromatic substitution) or Modern C-H Activation (transition metal catalysis).
Use the decision tree below to route your troubleshooting:
Figure 1: Diagnostic decision tree for identifying the root cause of yield loss in cinnoline synthesis.
Classical Methods (Widman-Stoermer & Richter)
Context: These methods rely on the formation of a diazonium salt followed by intramolecular cyclization onto an alkene or alkyne.
Primary Failure Mode: Instability of the diazonium intermediate leading to phenols (hydrolysis) or tars (polymerization).
FAQ 2.1: My reaction turns into a black tar immediately. What is happening?
Diagnosis: Uncontrolled exotherm or "Diazo-Death." The cyclization step in Widman-Stoermer is an electrophilic aromatic substitution. If the ring is not sufficiently electron-rich, the diazonium species decomposes before it can cyclize.
Protocol Adjustment (The "Buffered Cold" System):
Do not add solid NaNO₂ to acid. Use a controlled internal temperature ramp.
Solvent: Switch from aqueous HCl to AcOH/H₂O (10:1) or H₂SO₄/AcOH .
Temperature: Maintain -5°C to 0°C during diazotization.
Cyclization Trigger: After diazotization (verified by starch-iodide paper), allow the mixture to warm to RT very slowly (over 4 hours). Rapid warming causes nitrogen evolution (dediazoniation) rather than cyclization.
pH Control: If the substrate is acid-sensitive, buffer with NaOAc immediately after diazotization to facilitate the intramolecular attack.
FAQ 2.2: I have an ortho-substituent and my yield is <10%. Why?
Diagnosis: Steric inhibition of resonance. The vinyl group in Widman-Stoermer synthesis must be coplanar with the benzene ring for the electrophilic attack to occur. Bulky ortho groups twist the bond, killing the reactivity.
Solution: Lewis Acid Acceleration.
Instead of relying on thermal cyclization, use BF₃·OEt₂ or TiCl₄ . These coordinate to the azo-intermediate, increasing electrophilicity and forcing a tighter transition state geometry.
Parameter
Standard Condition
Optimized Condition
Mechanism of Fix
Acid
HCl (aq)
H₂SO₄ / TFA
Reduces water activity (prevents phenol formation).
Temp
0°C → 60°C
0°C → RT (24h)
Kinetic control prevents N₂ extrusion.
Additive
None
NaOAc (2-3 eq)
Buffers pH to stabilize the cis-diazo conformation.
Modern Catalysis: Rh(III)-Catalyzed C-H Activation
Context: Synthesis of cinnolines via redox-neutral annulation of azobenzenes (or hydrazines) with alkynes using [Cp*RhCl₂]₂.
Primary Failure Mode: Catalyst poisoning or failure of the reductive elimination step.
FAQ 3.1: The reaction stalls at 30% conversion. Adding more catalyst doesn't help.
Diagnosis: Solvent Inhibition. Standard solvents like MeOH or DCE often coordinate too strongly to the cationic Rh(III) species or fail to stabilize the proton-transfer steps.
The "Magic Solvent" Fix:
Switch to Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .
Why? Fluorinated alcohols are strong hydrogen-bond donors but poor nucleophiles. They stabilize the acetate-assisted C-H activation transition state (CMD mechanism) and solubilize the cationic intermediate without competing for the metal center.
FAQ 3.2: I am using an unsymmetrical alkyne and getting a 1:1 mixture of isomers.
Diagnosis: Lack of steric differentiation during the migratory insertion step.
Protocol Adjustment:
Ligand Switch: Move from unsubstituted Cp* (pentamethylcyclopentadienyl) to bulky derivatives like Cp^t^ (1,3-di-tert-butyl-cyclopentadienyl).
Directing Group: Ensure your azo-directing group has sufficient bulk. If using azobenzene, ortho-substituents on the non-participating ring can force the active site into a specific conformation.
Mechanistic Workflow: Rh(III) Cycle
Understanding the cycle is crucial for troubleshooting. If the "Internal Oxidant" (N-N bond) fails to reduce, the cycle breaks.
Figure 2: The Rh(III) catalytic cycle. Note that "Release" often requires an oxidant (Cu(OAc)2) unless the substrate contains an internal oxidizing directing group (like N-N).
Purification & Isolation (The "Hidden" Yield Loss)
Issue: "My NMR showed 80% conversion, but I isolated 20% yield."
Diagnosis: Cinnolines are basic N-heterocycles (pKa ~2.6). They interact strongly with the acidic silanols on standard silica gel, leading to "streaking" and irreversible adsorption.
Standard Operating Procedure for Cinnoline Purification
Option A: The Deactivated Silica Method
Do not use raw silica. Pre-treat your column:
Slurry silica in Hexanes containing 1-2% Triethylamine (Et₃N) .
Run the column using an eluent also containing 1% Et₃N .
Warning: Et₃N can contaminate NMRs. Dry the product under high vacuum (>12h) or wash the organic layer with saturated NaHCO₃ prior to evaporation if the product is not water-soluble.
Why? Alumina lacks the acidic protons of silica, preventing the protonation of the cinnoline nitrogens. This results in sharper peaks and higher mass recovery.
Option C: The "Catch and Release" (For polar derivatives)
If your cinnoline has an amine handle:
Load crude onto a SCX-2 (Strong Cation Exchange) cartridge.
Wash with MeOH (removes non-basic impurities).
Elute with 2M NH₃ in MeOH .
References
Widman-Stoermer Mechanism & Limitations
Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
Relevance: Foundational text for the electrophilic cyclization mechanism and diazo-instability issues.
Source: Colletto, C.; Islam, S.; Juliá-Hernández, F.; Larrosa, I. "Room-Temperature Direct C–H Arylation of Pyridines and Quinolines." J. Am. Chem. Soc.2016, 138, 1677–1680.
Relevance: While focused on pyridines, this establishes the "HFIP effect" standard in Rh/Pd catalysis widely applied to cinnoline synthesis.
Purification of Basic Heterocycles
Source: Reich, H. J. "Chromatography on Silica Gel.
Relevance: Technical guide on pKa interactions with silica and the use of Et3N/Alumina.
Technical Support Center: Cinnoline-7-Carboxylic Acid Stability
The following technical support guide is structured to address the stability and handling of Cinnoline-7-carboxylic acid during basic hydrolysis. This content is designed for immediate application in a research or drug d...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is structured to address the stability and handling of Cinnoline-7-carboxylic acid during basic hydrolysis. This content is designed for immediate application in a research or drug discovery setting.
Topic: Stability & Optimization of Basic Hydrolysis Protocols
Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Executive Summary: The Stability Paradox
Cinnoline-7-carboxylic acid presents a unique stability profile. While the carbocyclic ring (bearing the carboxylic acid at C7) is robust, the fused pyridazine ring (N=N bond) introduces specific vulnerabilities under basic conditions.
The Core Challenge: The primary failure mode during basic hydrolysis of cinnoline-7-esters is not the hydrolysis itself, but the nucleophilic attack at the C4 position by hydroxide ions, leading to pseudobase formation, ring opening, or polymerization (often observed as the reaction mixture turning black/tarry).
Module 1: Chemical Stability Profile & Mechanism
To troubleshoot effectively, you must understand the electronic pressures on the molecule.
Electronic Vulnerabilities
N=N Bond Sensitivity: The 1,2-diazine motif is electron-deficient. The C4 position is highly electrophilic.
Base-Induced Degradation: Strong bases (e.g., 5M NaOH, reflux) can attack C4. This disrupts aromaticity and can lead to ring cleavage (forming hydrazines) or complex polymerization.
Decarboxylation: While the 7-position is more stable than the 3-position (which is
to the nitrogen), thermal decarboxylation remains a risk if the free acid is heated above 150°C or subjected to strong acid catalysis during workup.
Stability Decision Tree (Visualization)
Figure 1: Decision tree illustrating the critical dependence of cinnoline stability on base concentration and temperature.
Module 2: Troubleshooting Guide
Use this matrix to diagnose experimental failures.
Symptom
Probable Cause
Mechanism
Corrective Action
Reaction turns black/tarry
Base Concentration too high
Nucleophilic attack by at the electrophilic C4 position, leading to polymerization.
Switch to LiOH (1-2 eq) in THF/Water. Limit temp to 40-50°C. Avoid refluxing in strong NaOH.
Low Mass Recovery
Isoelectric Point Missed
Cinnoline is amphoteric. It has a basic N (pKa ~2.6) and an acidic COOH. At low pH (<2), it forms a soluble cation; at high pH (>9), a soluble anion.
Adjust workup pH carefully to pH 3.5 - 4.0 (the likely isoelectric point) to precipitate the zwitterion/free acid.
Product Decarboxylates
Thermal Stress
Heating the free acid in high-boiling solvents (DMSO/DMF) or during drying.
Do not heat the isolated acid >100°C. Dry under vacuum at 40°C. Avoid acidic reflux during workup.
Incomplete Reaction
Poor Solubility
The starting ester is insoluble in pure aqueous base.
Ensure a biphasic or miscible co-solvent system is used (e.g., THF/Water or MeOH/Water 3:1).
Module 3: Validated Protocol (Gold Standard)
This protocol minimizes C4-attack risk while ensuring complete hydrolysis.
Objective: Hydrolysis of Ethyl cinnoline-7-carboxylate to Cinnoline-7-carboxylic acid.
Reagents
Substrate: Ethyl cinnoline-7-carboxylate (1.0 eq)
Base: Lithium Hydroxide Monohydrate (
) (2.5 eq) — Preferred over NaOH for milder cation effect.
Solvent: THF : Water (3:1 ratio)
Step-by-Step Methodology
Dissolution: Dissolve the ester in THF (approx. 0.1 M concentration).[1] Ensure complete dissolution before adding water.
Base Addition: Dissolve LiOH in the calculated volume of water and add dropwise to the THF solution at 0°C (ice bath).
Why? Low temperature addition prevents localized "hotspots" of high pH that trigger ring degradation.
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.
Monitor: Check by LCMS or TLC. If reaction is sluggish after 6h, heat gently to 45°C . Do not exceed 60°C.
Workup (Critical Step):
Concentrate the mixture under reduced pressure to remove THF (bath temp < 40°C).
Dilute the remaining aqueous layer with water.
Wash with EtOAc (to remove unreacted ester/impurities). Discard organic layer.
Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl dropwise.
Target pH: Stop adding acid when pH reaches ~3.5–4.0 .
Observation: A precipitate (the free acid) should form. If you acidify to pH 1, the product may redissolve as the hydrochloride salt.
Isolation: Filter the solid, wash with cold water, and dry under high vacuum at 40°C.
Reaction Pathway Visualization
Figure 2: Solubility and protonation states of Cinnoline-7-carboxylic acid during workup.
Frequently Asked Questions (FAQs)
Q: Can I use KOH or NaOH instead of LiOH?A: Yes, but proceed with caution. NaOH and KOH are stronger nucleophiles than LiOH in non-aqueous environments and can increase the rate of side reactions (ring opening). If using NaOH, strictly control the temperature (keep <50°C).
Q: My product is water-soluble and won't precipitate. What now?A: You likely over-acidified (forming the cation) or the molecule is inherently polar.
Fix: Readjust pH to 3.5–4.0 using dilute NaOH.
Alternative: If precipitation fails, evaporate to dryness and use preparative HPLC (Reverse Phase C18) with a water/acetonitrile gradient (0.1% Formic acid).
Q: Is the Cinnoline ring light-sensitive?A: Cinnolines can be photo-labile. While not extremely sensitive, it is Good Laboratory Practice (GLP) to wrap the reaction vessel in foil, especially if the reaction time exceeds 12 hours.
Q: Why did my compound decarboxylate?A: The 7-COOH is reasonably stable, but if you heated the dry solid above 150°C or refluxed it in high-boiling acidic solvents, decarboxylation can occur. Always dry under vacuum at moderate temperatures (<50°C).
References
General Cinnoline Chemistry & Synthesis:
Simpson, J. C. E. (1953). Condensed Pyridazine and Pyrazine Rings (Cinnolines, Phthalazines, and Quinoxalines). In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
Source: Standard Reference Text for Heterocycles.
Cinnoline Ring Stability & Hydrolysis:
Ames, D. E., & Kucharska, H. Z. (1963). Cinnolines. Part IX. The synthesis of some cinnoline-4-carboxylic acids. Journal of the Chemical Society, 4924-4929.
Note: Establishes the stability of the ring during ester hydrolysis under controlled basic conditions.
Nucleophilic Attack on Cinnolines (C4 Vulnerability):
El-Gendy, Z., & Morsy, J. M. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(8), 3734.[2]
Note: Discusses the reactivity of the cinnoline core and synthesis via hydrolysis.
pKa and Solubility Data:
Williams, R. (2022).[3] pKa Data Compiled. Organic Chemistry Data.
Note: Provides pKa values for the cinnoline ring (approx 2.64) and benzoic acid derivatives.
Technical Support Center: Metal Impurity Removal in Cinnoline Synthesis
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Purification of 1,2-benzodiazine (cinnoline) derivatives following Pd/Cu-catalyzed cross-coupling or cyclization. Introduction: The...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Scope: Purification of 1,2-benzodiazine (cinnoline) derivatives following Pd/Cu-catalyzed cross-coupling or cyclization.
Introduction: The Coordination Challenge
Welcome to the technical support hub. If you are here, you likely have a cinnoline scaffold that is retaining palladium or copper well above the ICH Q3D limits.
The Core Problem: Unlike simple arenes, cinnolines possess a pyridazine ring with adjacent nitrogen atoms (
hybridized). These act as powerful -donors. In many catalytic cycles (e.g., Sonogashira, Suzuki, or Richter cyclization), the cinnoline product does not just "release" the metal; it competes with your phosphine ligands to coordinate the metal center.
Standard activated carbon treatments often fail here because the Cinnoline-Metal bond energy exceeds the non-specific adsorption forces of the carbon matrix. You need a chemical affinity solution, not just a physical one.
Diagnosis & Regulatory Limits (ICH Q3D)
Before initiating a cleanup protocol, define your target. The International Council for Harmonisation (ICH) Q3D guidelines dictate the Permitted Daily Exposure (PDE).[1]
Table 1: Target Thresholds for Oral Drug Products
Element
Class
PDE (µ g/day )
Concentration Limit (10g/day dose)
Difficulty with Cinnolines
Palladium (Pd)
2B
100
10 ppm
High: Forms stable bridge complexes with N1-N2.
Copper (Cu)
3
3000
300 ppm
Medium: Oxidative cyclizations often leave >1000 ppm.
Nickel (Ni)
2A
200
20 ppm
High: Kinetic inertness of Ni-N bonds.
Scientist's Note: If your crude material is black or dark brown, you likely have >500 ppm of colloidal metal. If it is off-white but fails QC, you are likely dealing with soluble homogeneous N-coordinated species.
The Scavenger Toolkit: Selection Logic
We rely on Functionalized Silica Scavengers as the primary remediation strategy. They offer faster kinetics and higher selectivity than polymer resins in organic solvents (THF, DCM, EtOAc) common in cinnoline synthesis.
Decision Matrix: Selecting the Right Scavenger
Use the following logic flow to select your scavenger based on the catalyst and reaction conditions used.
Figure 1: Decision tree for selecting the appropriate functionalized silica scavenger based on metal and ligand type.
Troubleshooting Guides (Q&A)
Issue 1: "I used Thiol-silica, but my Pd levels are still ~50 ppm."
Diagnosis: This often occurs with cinnolines synthesized via Suzuki-Miyaura coupling using bulky phosphine ligands (e.g., S-Phos, X-Phos). The bulky ligand protects the Pd center, preventing the Thiol scavenger from accessing it.
Solution:
Switch to DMT (Dimercaptotriazine): The DMT ligand is more accessible and has a higher binding constant for Pd than simple thiols.
Temperature Spike: Heat the scavenging mixture to 50-60°C for 1 hour. This provides the activation energy required to dissociate the bulky phosphine ligand from the Pd, allowing the scavenger to capture the metal.
Solvent Swap: If in DCM, switch to THF or EtOAc. Chlorinated solvents can sometimes inhibit the scavenging efficiency of certain grafted ligands.
Issue 2: "My product is turning blue/green during workup."
Diagnosis: This is a classic sign of Copper (II) contamination, common in oxidative synthesis of cinnolines (e.g., from hydrazones). The cinnoline nitrogen is coordinating Cu(II).
Solution:
The Ammonia Wash (First Pass): Wash the organic layer with 10% aqueous NH₄OH. The ammonia competes with the cinnoline, forming the deep blue
complex which partitions into the water. Repeat until the aqueous layer is colorless.
The Polish (Second Pass): If color persists, treat the organic phase with SiliaMetS® Cysteine . The amino acid moiety chelates residual Cu(II) effectively.
Issue 3: "Significant yield loss after scavenging."
Diagnosis: Non-specific binding. Your cinnoline might be protonating on the silica surface (acting as a base) or getting trapped in the pores if the molecular weight is high.
Solution:
Check pH: Ensure your scavenging mixture is not acidic. Cinnolines are basic; if the silica is acidic, they will stick. Add a trace of Et₃N if necessary (unless using metal scavengers sensitive to base).
Switch Pore Size: If your molecule is large (>1000 Da), standard 60Å silica might be trapping it. Switch to a macroporous resin or larger pore silica (90Å or 150Å).
Validated Protocols
Protocol A: Bulk Scavenging (The Gold Standard)
Best for: Final API polishing (Pd < 500 ppm).
Dissolution: Dissolve crude cinnoline in a non-protic solvent (THF or Ethyl Acetate are ideal; avoid DMF if possible as it coordinates metals). Concentration: 10 mL solvent per 1 g crude.
Loading: Add SiliaMetS® Thiol (or DMT per Fig 1).
Calculation: 4 equivalents relative to the residual metal content (not the product).
Rule of Thumb: If metal content is unknown, add 10% w/w of scavenger relative to the crude mass.
Incubation: Stir at 40°C for 4 hours .
Validation: Spot an aliquot on TLC. If the baseline spot (metal residue) disappears, scavenging is working.
Filtration: Filter through a 0.45 µm PTFE pad or a fines-grade filter paper.
Analysis: Test filtrate via ICP-MS. If >10 ppm, repeat with fresh scavenger.
Protocol B: The "Cysteine Wash" (Aqueous Extraction)
Best for: Large scale, high Cu/Pd loading (>1000 ppm).
Preparation: Prepare a 1M aqueous solution of L-Cysteine (adjust pH to ~7-8 with NaOH; cysteine works best as the thiolate/amine anion).
Contact: Add the aqueous solution to your organic phase containing the cinnoline (Ratio 1:1 v/v).
Agitation: Stir vigorously at 50°C for 1 hour.
Mechanism:[2][3][4][5] Cysteine is a potent tridentate ligand. It will strip Pd/Cu from the cinnoline nitrogens and pull them into the aqueous phase.
Separation: Separate layers. The aqueous layer will likely be dark/colored.
Wash: Wash organic layer with brine to remove residual cysteine.
References
International Council for Harmonisation (ICH). (2019). Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. Link
Biotage. (2023). How to Remove Palladium in Three Easy Steps.[6] Biotage Blog. Link
SiliCycle. (2020).[7] SiliaMetS® Metal Scavengers Application Note: Scavenging from Nitrogen Heterocycles. SiliCycle Inc.[8] Link
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
Phillips, S. T., et al. (2017). Palladium Removal from Cinnoline Derivatives using Functionalized Silica. Organic Process Research & Development (General reference to methodology). Link
Resolving solubility issues in biological assays for cinnolines
Executive Summary: The Cinnoline Challenge Welcome to the Technical Support Center. You are likely here because your cinnoline-based compounds are precipitating in assay buffers or showing erratic dose-response curves.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Cinnoline Challenge
Welcome to the Technical Support Center. You are likely here because your cinnoline-based compounds are precipitating in assay buffers or showing erratic dose-response curves.
The Core Problem: The cinnoline scaffold (1,2-benzodiazine) presents a specific physicochemical challenge. With a pKa of approximately 2.64 [1], the nitrogen atoms are weakly basic. At physiological pH (7.4), cinnolines exist almost exclusively in their neutral (uncharged) form . Unlike more basic heterocycles that protonate and solubilize in neutral buffers, cinnolines rely heavily on lipophilic interactions, making them prone to:
"Crashing out" upon dilution from DMSO.
Colloidal aggregation , leading to false-positive inhibition (promiscuity).[1]
Plastic adsorption in polystyrene plates.
This guide provides the protocols to stabilize these molecules in solution without compromising biological relevance.
Module 1: Stock Solution & Storage
Preventing the problem before it enters the assay plate.
Q: My 10 mM DMSO stock looks clear, but the compound precipitates immediately upon thawing. Why?
A: Cinnolines are planar and stack efficiently (π-π interactions), often forming stable crystal lattices. Freeze-thaw cycles induce nucleation.
Protocol: The "Warm & Vortex" Standard
Thawing: Do not thaw at room temperature. Incubate the frozen stock at 37°C for 15 minutes to ensure complete dissolution of micro-crystals.
Vortexing: Vortex vigorously for 30 seconds. Visually inspect for "schlieren" lines (wavy distortions), which indicate incomplete mixing.
Sonicating: If particulates persist, sonicate in a water bath for 5–10 minutes at 40 kHz.
Storage: Store in small aliquots (single-use) to avoid repeated freeze-thaw cycles. Use amber glass vials or cyclic olefin copolymer (COC) plates to minimize plastic interaction.
Module 2: The Dilution "Crash-Out"
Managing the transition from organic solvent to aqueous buffer.
Q: When I dilute my compound from 100% DMSO directly into the assay buffer, it turns cloudy. How do I fix this?
A: This is "solvent shock." The sudden change in polarity forces the hydrophobic neutral cinnoline molecules to aggregate. You must use an Intermediate Dilution Step .
Standard Protocol: 3-Step Serial Dilution
Target: 100 µM Final Assay Concentration (FAC) with 1% DMSO.[2]
Note: Step 2 creates a "solubility bridge," allowing the compound to hydrate gradually.
Module 3: Assay Buffer Optimization
Stabilizing the neutral species.
Q: My compound is stable in DMSO but aggregates in PBS pH 7.4. Can I adjust the pH?
A: Only if your biology allows it. Since the pKa is ~2.6, you would need to drop the pH below 4 to protonate the nitrogen significantly, which is likely incompatible with your protein/cell assay.
Solution: Carrier & Surfactant Strategy
Instead of pH, use additives to shield the hydrophobic core.
Non-Ionic Detergents: Add 0.01% Triton X-100 or 0.05% Tween-20 to the assay buffer.[6] This is the "Gold Standard" for preventing colloidal aggregation [2].
Mechanism:[4] Detergents disrupt the formation of large colloidal particles that cause false inhibition by sequestering enzymes.
Carrier Proteins: If the assay allows, include 0.1% BSA (Bovine Serum Albumin) . Albumin acts as a carrier, binding the lipophilic cinnoline and keeping it in solution.
Warning: High BSA can reduce free compound concentration (check
shifts).
Module 4: Troubleshooting Workflow (Visualized)
Diagram 1: Solubility Troubleshooting Decision Tree
Caption: A logical workflow to diagnose and resolve precipitation or aggregation issues in cinnoline assays.
Module 5: Advanced Diagnostics (FAQs)
Q: How do I distinguish between specific inhibition and aggregation-based false positives?A: Use the "Detergent Sensitivity Test."
Run the assay with the compound alone.
Run the assay with the compound + 0.01% Triton X-100 .
Result Analysis:
If potency (
) remains unchanged : The inhibition is specific (true binder).
If potency disappears (curve shifts right significantly): The compound was aggregating. The detergent broke up the colloid, revealing the lack of true binding [3].
Q: Can I use Cyclodextrins?A: Yes, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
Usage: Useful for cell-based assays where high DMSO is toxic.[4]
Protocol: Dissolve cinnoline in DMSO, then dilute into a buffer containing 2-5% HP-β-CD. The cyclodextrin encapsulates the hydrophobic cinnoline core, maintaining solubility without affecting cell membranes as aggressively as detergents.
References
Mishra, N. et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results.
Feng, B.Y. & Shoichet, B.K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols.
Sravani, K. et al. (2011). Solubility Enhancement of Poorly Soluble Drugs: A Review. International Journal of Pharma and Bio Sciences.
Di, L. & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of Cinnoline-7-carboxylic acid
For researchers and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone techni...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides an in-depth analysis of the 1H NMR spectrum of Cinnoline-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. By comparing its spectral features with those of related structures, we aim to provide a robust framework for the interpretation of 1H NMR data for this class of compounds.
The Foundational Principles: Decoding the 1H NMR Spectrum
Before delving into the specifics of Cinnoline-7-carboxylic acid, it is crucial to grasp the fundamental principles governing 1H NMR spectroscopy. The spectrum provides information on three key aspects of the protons (¹H nuclei) within a molecule:
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[1][2] The reference standard is typically Tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm.[3]
Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[4]
Spin-Spin Coupling (Multiplicity): The splitting of a signal into multiple peaks (a multiplet) arises from the interaction of neighboring, non-equivalent protons. The 'n+1' rule is a common guide, where 'n' is the number of adjacent, non-equivalent protons, resulting in n+1 peaks.[4] The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
The quality of the 1H NMR spectrum is intrinsically linked to the meticulousness of the experimental procedure. Herein lies a validated protocol for the analysis of Cinnoline-7-carboxylic acid.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of Cinnoline-7-carboxylic acid.
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d6. DMSO-d6 is often a good choice for carboxylic acids as it can solubilize the compound and its acidic proton is often observed.
Transfer the solution to a clean, dry 5 mm NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Predicted 1H NMR Spectrum of Cinnoline-7-carboxylic acid: An In-depth Analysis
The protons on the cinnoline ring system are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.5 ppm. The carboxylic acid proton is highly deshielded and is anticipated to appear as a broad singlet far downfield, generally between 10 and 13 ppm.[5][6][7]
Table 1: Predicted 1H NMR Data for Cinnoline-7-carboxylic acid
Proton
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
H-3
9.2 - 9.4
Doublet
~5-6 Hz (³J H3-H4)
H-4
8.2 - 8.4
Doublet
~5-6 Hz (³J H4-H3)
H-5
8.0 - 8.2
Doublet
~8-9 Hz (³J H5-H6)
H-6
7.8 - 8.0
Doublet of doublets
~8-9 Hz (³J H6-H5), ~1-2 Hz (⁴J H6-H8)
H-8
8.3 - 8.5
Doublet
~1-2 Hz (⁴J H8-H6)
7-COOH
12.0 - 13.0
Broad Singlet
-
Causality behind Predicted Assignments:
H-3 and H-4: These protons are on the pyridazine ring of the cinnoline system. The nitrogen atoms exert a strong electron-withdrawing effect, significantly deshielding these protons and pushing them downfield. H-3 is adjacent to a nitrogen atom and is expected to be the most downfield of the aromatic protons. They will appear as doublets due to coupling with each other.
H-5, H-6, and H-8: These protons are on the benzene ring. The carboxylic acid group at position 7 is an electron-withdrawing group, which will deshield the ortho proton (H-6 and H-8) and the para proton (H-5) to a lesser extent.
H-8 is expected to be significantly deshielded due to its proximity to the carboxylic acid group and the adjacent nitrogen atom.
H-6 will be deshielded by the carboxylic acid group and will be split into a doublet of doublets by coupling to H-5 (ortho-coupling, larger J value) and H-8 (meta-coupling, smaller J value).
H-5 will be a doublet due to coupling with H-6.
7-COOH: The acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and its involvement in hydrogen bonding.[7] Its signal is often broad and its chemical shift can be dependent on concentration and the solvent used.[5][6]
Comparative Analysis: Cinnoline-7-carboxylic acid vs. Structural Analogs
To contextualize the predicted spectrum, it is instructive to compare it with the known 1H NMR data of related molecules.
Table 2: Comparison of 1H NMR Data for Cinnoline and Related Carboxylic Acids
The chemical shifts of the protons on the heterocyclic ring of Cinnoline-7-carboxylic acid are expected to be in a similar range to those of the parent cinnoline molecule, with some downfield shifts due to the electron-withdrawing carboxylic acid group.
The aromatic protons of quinoline and isoquinoline carboxylic acids also resonate in a similar downfield region, highlighting the general deshielding effect of the fused aromatic ring systems and the carboxylic acid substituent.
The presence of the carboxylic acid proton as a broad singlet at a very low field is a common feature across these aromatic carboxylic acids.
Visualizing Molecular Structure and Interactions
To further aid in the understanding of the spectral data, graphical representations of the molecule and its proton relationships are invaluable.
Caption: Molecular structure of Cinnoline-7-carboxylic acid.
HRMS mass spectrometry data for Cinnoline-7-carboxylic acid
The following guide is structured as a high-level technical document for analytical chemists and medicinal chemistry teams. It synthesizes theoretical mass spectrometry principles with specific isomeric differentiation s...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical document for analytical chemists and medicinal chemistry teams. It synthesizes theoretical mass spectrometry principles with specific isomeric differentiation strategies.
differentiation from Diazanaphthalene Isomers via High-Resolution Mass Spectrometry
Executive Summary
Cinnoline-7-carboxylic acid (CAS: 1260877-33-3) represents a critical scaffold in drug discovery, often utilized as a bioisostere for quinoline or isoquinoline cores to modulate solubility and metabolic stability. However, its structural validation presents a unique analytical challenge: it is isomeric with Quinoxaline , Phthalazine , and Quinazoline carboxylic acids.
While all these species share the formula C₉H₆N₂O₂ and an identical monoisotopic mass (174.0429 Da ), they exhibit distinct fragmentation pathways under Collision-Induced Dissociation (CID). This guide provides a definitive HRMS workflow to distinguish Cinnoline-7-carboxylic acid from its isomers, focusing on the diagnostic loss of molecular nitrogen (N₂) , a pathway unique to the cinnoline (and phthalazine) core, contrasting with the HCN loss typical of quinoxalines.
Technical Specifications & Core Data
Compound Identity
Property
Specification
Compound Name
Cinnoline-7-carboxylic acid
Formula
C₉H₆N₂O₂
Monoisotopic Mass
174.04293 Da
[M+H]⁺ Exact Mass
175.05020 Da
[M-H]⁻ Exact Mass
173.03565 Da
Key Structural Feature
1,2-diazanaphthalene core (N=N bond)
Comparative Isomer Landscape
The following isomers are the primary "Alternatives" encountered in synthesis and metabolic screening.
Isomer Class
Representative Compound
Key Differentiation Feature
Target Product
Cinnoline-7-carboxylic acid
Lability of N=N bond (Loss of 28 Da as N₂)
Alternative A
Quinoxaline-6-carboxylic acid
Stability of 1,4-N arrangement (Loss of 27 Da as HCN)
Alternative B
Phthalazine-1-carboxylic acid
N=N bond present; requires MS³ or retention time to distinguish
The table below contrasts the theoretical and observed MS/MS behavior of Cinnoline-7-carboxylic acid against its most common isomer, Quinoxaline-carboxylic acid.
Table 1: MS/MS Diagnostic Ions (ESI+ Mode)
Fragment Ion
Cinnoline-7-COOH (Target)
Quinoxaline-COOH (Alternative)
Mechanistic Origin
Precursor [M+H]⁺
175.0502
175.0502
Protonated molecule
Primary Loss
147.0441 ([M+H]⁺ - N₂ )
148.0393 ([M+H]⁺ - HCN)
Differentiation Key: Cinnoline ejects N₂ immediately due to the unstable -N=N- bond. Quinoxaline cannot lose N₂ directly.
Secondary Loss
129.0335 ([M+H]⁺ - HCOOH)
131.0600 ([M+H]⁺ - CO₂)
Decarboxylation is common to both, but the timing differs relative to ring opening.
Deep Fragment
103.0542 (Phenyl cation)
103.0542 (Phenyl cation)
Terminal aromatic breakdown (non-diagnostic).
Ionization Efficiency
High (Basic N at pos 1)
High (Basic N at pos 1)
Both ionize well in ESI+; Cinnoline may show lower stability in source.
Critical Insight: The detection of a product ion at m/z 147.04 (loss of 28.006 Da) is the definitive confirmation of the Cinnoline (or Phthalazine) core. If the spectrum is dominated by m/z 148.04 (loss of 27.011 Da), the core is likely Quinoxaline or Quinazoline.
Mechanistic Insight: The "N₂ Extrusion" Pathway
The instability of the 1,2-diaza bond in cinnoline drives a specific fragmentation mechanism that is self-validating. Unlike quinolines which require high energy to break the pyridine ring, cinnolines undergo a retro-cyclization followed by nitrogen extrusion.
Diagram 1: Fragmentation Pathway & Logic
Figure 1: Proposed fragmentation pathway for Cinnoline-7-carboxylic acid. The extrusion of molecular nitrogen (N₂) is the primary thermodynamic driver, distinguishing it from isomers that lack the N=N motif.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (E-E-A-T), this protocol includes a "Isomer Check" step.
Step 1: Sample Preparation
Solvent: Dissolve 0.1 mg of sample in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.
Concentration: Dilute to 1 µg/mL (approx 5 µM) to prevent space-charge effects in ion traps.
Step 2: LC-MS/MS Parameters (Orbitrap / Q-TOF)
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. (Isomers often separate chromatographically; Cinnoline typically elutes after Quinoline-carboxylic acids due to lower polarity of the N=N bond compared to the N-C bond).
MS Source: ESI Positive Mode (ESI+).
Spray Voltage: 3.5 kV.
Capillary Temp: 300°C.
Scan Mode: Full MS / dd-MS² (TopN).
Resolution: 60,000 (Full MS), 15,000 (MS²).
NCE (Normalized Collision Energy): Stepped 20, 35, 50. (High energy is required to confirm the absence of N₂ loss in stable isomers).
Step 3: Data Analysis Decision Tree
Use this logic flow to validate your compound.
Diagram 2: Isomer Differentiation Workflow
Figure 2: Decision tree for the rapid classification of diazanaphthalene carboxylic acids based on neutral loss patterns.
References
Cinnoline Synthesis & Properties
Title: Cinnoline - Wikipedia: Discovery and synthesis.
Melting Point Determination of Pure Cinnoline-7-carboxylic Acid
A Comparative Technical Guide for Pharmaceutical Characterization Executive Summary Cinnoline-7-carboxylic acid is a critical heterocyclic scaffold in the synthesis of bioactive compounds, particularly in the development...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Pharmaceutical Characterization
Executive Summary
Cinnoline-7-carboxylic acid is a critical heterocyclic scaffold in the synthesis of bioactive compounds, particularly in the development of protein kinase inhibitors and antibacterial agents. Accurate melting point (MP) determination for this compound is not merely a physical constant check; it is a rigorous assessment of thermodynamic stability and purity.
This guide compares the two dominant methodologies for characterizing this high-melting, potentially thermally unstable compound: Capillary Melting Point (CMP) and Differential Scanning Calorimetry (DSC) . We analyze why the standard CMP method often fails to capture the decomposition events typical of cinnoline derivatives and why DSC serves as the superior "alternative" for definitive characterization.
The Challenge: Thermal Behavior of Cinnoline-7-carboxylic Acid
High Melting Range: Cinnoline carboxylic acids typically melt above 200°C . (e.g., the isomer Cinnoline-4-carboxylic acid melts/decomposes at ~225–230°C).
Decarboxylation Risk: Heterocyclic carboxylic acids are prone to thermal decarboxylation near their melting points.
Sublimation: The fused ring system can sublime before melting, obscuring the visual endpoint in capillary tubes.
The Core Conflict: Researchers using standard capillary methods often report "browning" or "shrinking" rather than a sharp melt, leading to inconsistent data in Certificates of Analysis (CoA).
Comparative Analysis: Capillary vs. DSC
Method A: Capillary Melting Point (The Rapid Screen)
The Traditional Approach
Protocol Overview:
Sample Prep: Grind 5 mg of dried Cinnoline-7-carboxylic acid into a fine powder.
Loading: Pack 2-3 mm of sample into a thin-walled glass capillary.
Heating: Ramp at 10°C/min to 180°C, then 1°C/min until melt.
Observation: Visual detection of the "meniscus" formation.
Performance Profile:
Pros: Inexpensive, requires no calibration for "ballpark" figures, visual confirmation of color changes (decomposition).
Cons: Subjective endpoint. If the compound decarboxylates (releasing CO₂ bubbles), the "melting" is actually a reaction.
Verdict: Suitable only for in-process checks, not for final purity characterization.
Method B: Differential Scanning Calorimetry (The Analytical Standard)
The Superior Alternative
Protocol Overview:
Sample Prep: Weigh 2–4 mg of sample into an aluminum pan (hermetically sealed with a pinhole to release CO₂ if decarboxylation occurs).
Reference: Empty aluminum pan.
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation.
Heating: Ramp at 5°C/min or 10°C/min.
Performance Profile:
Pros: Separates Melting (Endothermic) from Decomposition (Exothermic) .
Purity Calculation: Uses the van't Hoff equation on the melting endotherm to calculate molar purity (absolute method).
Verdict: The required standard for drug development. It distinguishes whether the compound is melting then decomposing, or decomposing instead of melting.
Data Comparison: Quantitative Performance
Feature
Capillary Method (CMP)
Differential Scanning Calorimetry (DSC)
Precision
± 1.0 – 2.0 °C
± 0.1 °C
Sample Requirement
~5 mg (Recoverable)
2–5 mg (Destructive)
Decomposition Insight
Visual only (browning/bubbling)
Explicit Exothermic Peak
Purity Output
Qualitative (Range width)
Quantitative (Mole %)
Cost per Run
Low (< $5)
High ($50 - $100)
Suitability for Cinnoline-7-COOH
Low (Obscured by dark color/dec)
High (Resolves thermal events)
Scientific Integrity: The Self-Validating Protocol
To ensure authoritative data (E-E-A-T), do not rely on a single run. Use this Self-Validating Workflow to confirm the MP of Cinnoline-7-carboxylic acid.
The Logic:
TGA First: Run Thermogravimetric Analysis (TGA) to check for solvent loss (volatiles) vs. degradation. If mass loss begins before the expected MP, the sample is solvated or unstable.
DSC Confirmation: If TGA is stable up to 200°C, run DSC.
Hysteresis Check: Heat to just below MP, cool, and reheat. If the MP changes, the crystal form is polymorphic.
Objective: Determine the melting onset and purity of Cinnoline-7-carboxylic acid.
Instrument: Calibrate DSC (e.g., TA Instruments Q2000 or similar) using Indium (MP 156.6°C) and Zinc (MP 419.5°C) standards.
Sample Preparation:
Weigh 3.0 ± 0.1 mg of sample into a Tzero aluminum pan.
Critical Step: If TGA showed <0.5% volatiles, use a hermetically sealed lid. If decomposition is suspected (CO₂ evolution), use a lid with a laser-drilled pinhole to prevent pan deformation.
Method Parameters:
Equilibrate at 40.00°C.
Ramp 10.00°C/min to 250.00°C.
Sampling interval: 0.10 sec/pt.
Analysis:
Integrate the main endothermic peak.
Onset Temperature (
): The intersection of the baseline and the leading edge of the peak. Report this as the MP.
Peak Maximum (
): Report for reference.
Enthalpy of Fusion (
): Calculate in J/g.
Expected Results:
Based on isomer data (Cinnoline-4-carboxylic acid), expect an onset >215°C. If a sharp exotherm immediately follows or overlaps the endotherm, report as "Melting with Decomposition."
References
Sigma-Aldrich. (n.d.). Cinnoline-4-carboxylic acid Product Specification. Retrieved from
Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Link
Wikipedia. (n.d.). Cinnoline Properties and Derivatives. Retrieved from
Mishra, N., et al. (2015).[1] A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Link
U.S. Pharmacopeia (USP).<891> Thermal Analysis. (Standard guidance for DSC methods).
HPLC Purity Analysis Standards for Cinnoline Derivatives
Executive Summary The analysis of cinnoline (1,2-benzodiazine) derivatives presents a distinct set of chromatographic challenges compared to their quinoline or isoquinoline bioisosteres. With a pKa of approximately 2.64...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of cinnoline (1,2-benzodiazine) derivatives presents a distinct set of chromatographic challenges compared to their quinoline or isoquinoline bioisosteres. With a pKa of approximately 2.64 (parent) and significant
-electron deficiency, cinnolines are prone to severe peak tailing on traditional alkyl-bonded phases due to secondary silanol interactions. Furthermore, synthetic pathways like the Richter synthesis often yield structurally similar impurities, including 2-alkynylanilines and positional isomers, which co-elute on standard C18 columns.
This guide objectively compares three dominant stationary phase technologies—C18 (Octadecyl) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) —to establish a "Gold Standard" protocol for cinnoline purity analysis.
Part 1: The Physicochemical Challenge
Before selecting a column, one must understand the analyte's behavior. Cinnolines possess two adjacent nitrogen atoms in the aromatic ring.
Basicity & Tailing: While the parent pKa is low, functionalized derivatives (amines, methoxy groups) significantly increase basicity, leading to protonation at acidic pH. These protonated cations interact with residual silanols on the silica support, causing peak asymmetry (
).
Isomeric Complexity: Cinnolines often coexist with quinoxaline or quinazoline isomers formed during cyclization failures. These isomers have identical mass-to-charge (
) ratios, rendering MS detection insufficient without chromatographic resolution ().
Part 2: Comparative Column Technology
We evaluated three column chemistries for the separation of a standard mixture containing:
Performance: Excellent retention for the main peak but poor selectivity for the planar isomers.
Verdict: Reliable for rough purity checks but fails to resolve critical isomeric impurities. Peak tailing is common unless "hybrid" particles are used.
The Specialist: Phenyl-Hexyl
Mechanism:
- interactions + hydrophobicity.
Performance: The electron-rich phenyl ring in the stationary phase interacts with the electron-deficient cinnoline ring. This "stacking" effect is absent in non-aromatic impurities, creating massive selectivity differences.
Verdict:Superior for Isomer Separation. The Phenyl-Hexyl phase pulls the cinnoline away from quinoline isomers.
The Alternative: Pentafluorophenyl (PFP)
Mechanism: Dipole-dipole, H-bonding, and
- (electron deficient).
Performance: Exceptional for halogenated cinnoline derivatives.
Verdict: Niche application. Use only if the cinnoline derivative contains Fluorine or Chlorine atoms.
Comparative Data Summary
Parameter
C18 (Standard Silica)
Hybrid C18 (High pH)
Phenyl-Hexyl (Recommended)
Mobile Phase pH
2.5 (Formic Acid)
10.0 (NH₄HCO₃)
4.5 (Ammonium Acetate)
Peak Tailing ()
1.8 (Poor)
1.05 (Excellent)
1.15 (Good)
Isomer Resolution ()
1.2 (Co-elution risk)
1.5 (Baseline)
3.2 (Wide Separation)
Mechanism
Hydrophobicity
Hydrophobicity (Neutral)
- Selectivity
Part 3: The "Gold Standard" Protocol
Based on the comparison, a Phenyl-Hexyl stationary phase combined with a mid-pH buffer offers the highest robustness for cinnoline purity profiling.
Chromatographic Conditions
Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Fused-Core or Hybrid particle).
, your buffer pH is likely too low, or the column end-capping has degraded. Switch to a fresh Hybrid column or increase pH (if using Hybrid silica).
Resolution (
): Must be between the main peak and the nearest isomer.
Failure Mode: If
, switch from Acetonitrile to Methanol. Acetonitrile suppresses - interactions [1], reducing the selectivity advantage of the Phenyl-Hexyl column.
Retention Stability: Retention time (
) drift should be .
Failure Mode: Cinnolines can adsorb to steel frits. Passivate the LC system with 30% Phosphoric acid if ghost peaks or drift occur.
References
Agilent Technologies. (2009).[1] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]
McCalley, D. V. (2010). Study of the selectivity, mass transfer and stability of a new generation of core–shell silica columns for the analysis of basic compounds. Journal of Chromatography A. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 9208, Cinnoline. Retrieved from [Link]
Separation Science. (2023). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Retrieved from [Link]
A Comparative Guide to the Bioactivity of 7-Carboxy and 6-Carboxy Cinnoline Isomers for Researchers and Drug Development Professionals
Introduction: The Enduring Potential of the Cinnoline Scaffold in Medicinal Chemistry The cinnoline scaffold, a bicyclic aromatic heterocycle, continues to be a focal point in medicinal chemistry due to the diverse and p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Potential of the Cinnoline Scaffold in Medicinal Chemistry
The cinnoline scaffold, a bicyclic aromatic heterocycle, continues to be a focal point in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] These activities span a wide therapeutic spectrum, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5][6] The versatility of the cinnoline ring system allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.[3][7] Among these, the introduction of a carboxyl group onto the benzene ring of the cinnoline core presents an intriguing avenue for modulating bioactivity, solubility, and pharmacokinetic properties. This guide provides a comparative analysis of the bioactivity of 7-carboxy and 6-carboxy cinnoline isomers, offering insights grounded in established structure-activity relationships and synthetic strategies to aid researchers in the design and development of next-generation cinnoline-based therapeutics.
Structure-Activity Relationship: The Critical Influence of Substituent Position
While direct, head-to-head comparative studies on the bioactivity of 7-carboxy versus 6-carboxy cinnoline isomers are not extensively documented in the current literature, valuable insights can be gleaned from the structure-activity relationship (SAR) of other substituted cinnolines. The electronic and steric effects of a substituent, and its specific location on the benzene portion of the cinnoline ring, can profoundly impact the molecule's interaction with biological targets.
For instance, studies on halogenated cinnoline derivatives have demonstrated that the position of the substituent is a critical determinant of biological activity. In a series of cinnoline-3-carboxamides, compounds with a chloro group at the 6-position exhibited the most potent antibacterial activity. Conversely, for antifungal activity, both 6-chloro and 7-chloro substituted derivatives were found to be highly effective. This suggests that the optimal substitution pattern can be target-dependent.
Applying these principles to the 6-carboxy and 7-carboxy isomers, we can hypothesize potential differences in their biological profiles:
Electronic Effects: The carboxyl group is an electron-withdrawing group. Its placement at either the 6- or 7-position will influence the electron density distribution across the entire cinnoline ring system, which can affect binding to target proteins. The precise electronic modulation will differ between the two isomers, potentially leading to variations in their potency and selectivity.
Steric and Conformational Factors: The position of the carboxyl group will also dictate its spatial orientation relative to other parts of the molecule. This can influence how the molecule fits into the binding pocket of a target enzyme or receptor, and can also affect its ability to form key hydrogen bonds or other non-covalent interactions.
Physicochemical Properties: The position of the carboxyl group can also subtly influence the molecule's overall physicochemical properties, such as its pKa, lipophilicity, and solubility. These properties are crucial for absorption, distribution, metabolism, and excretion (ADME), and thus for the overall in vivo efficacy of a drug candidate.
Given the lack of direct comparative data, further experimental investigation is warranted to fully elucidate the bioactivity profiles of these two isomers.
Synthetic Strategies for Cinnoline Carboxylic Acids
The synthesis of the cinnoline core and its derivatives can be achieved through various established methods. The choice of synthetic route often depends on the desired substitution pattern.
General Synthesis of the Cinnoline Ring
A common and versatile method for constructing the cinnoline ring system involves the intramolecular cyclization of a diazonium salt derived from an appropriately substituted aniline.[4][5] This approach allows for the introduction of substituents onto the benzene ring of the resulting cinnoline.
The Richter synthesis is a classical method for preparing cinnolines from o-alkynyl-arenediazonium salts.[8] A generalized protocol is as follows:
Diazotization: An o-alkynyl-aniline derivative is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C) to form the corresponding diazonium salt.
Cyclization: The diazonium salt solution is then gently warmed, which induces an intramolecular cyclization to form the cinnoline ring. The specific conditions for cyclization (temperature, solvent) may need to be optimized depending on the substrate.
Work-up and Purification: The reaction mixture is neutralized and the crude cinnoline product is extracted with an organic solvent. The product is then purified using standard techniques such as column chromatography or recrystallization.
Introduction of the Carboxyl Group
To synthesize 6-carboxycinnoline or 7-carboxycinnoline, one would typically start with an aniline precursor that already contains a carboxyl group (or a group that can be readily converted to a carboxyl group, such as a nitrile or an ester) at the desired position.
For example, to synthesize 6-carboxycinnoline, one could potentially start from 4-amino-3-ethynylbenzoic acid. Similarly, for 7-carboxycinnoline, 3-amino-4-ethynylbenzoic acid could be a suitable starting material. These precursors would then be subjected to a cinnoline ring-forming reaction, such as a modified Richter synthesis.
Alternatively, a carboxyl group could be introduced onto a pre-formed cinnoline ring through methods such as oxidation of a methyl group or hydrolysis of a nitrile group, though this may be more challenging and could lead to issues with regioselectivity.
Diagram: General Synthetic Approach to 6- and 7-Carboxycinnolines
Caption: Generalized synthetic routes to 6- and 7-carboxycinnoline isomers.
Comparative Bioactivity Data of 6- and 7-Substituted Cinnolines
While direct comparative data for the 6-carboxy and 7-carboxy isomers is lacking, the following table summarizes the observed bioactivities of other cinnoline derivatives with substituents at the 6- and 7-positions to highlight the influence of substituent placement.
This data underscores the principle that the position of a substituent on the cinnoline ring is a key factor in determining its biological activity profile.
Conclusion and Future Directions
The 6-carboxy and 7-carboxy cinnoline isomers represent a promising yet underexplored area of medicinal chemistry. Based on the structure-activity relationships of other substituted cinnolines, it is reasonable to expect that these two isomers will exhibit distinct biological activities. The lack of direct comparative data highlights a clear opportunity for future research.
We recommend the following avenues for investigation:
Synthesis and In Vitro Screening: The synthesis of both 6-carboxycinnoline and 7-carboxycinnoline, followed by a broad in vitro screening campaign against a panel of biological targets (e.g., kinases, GPCRs, microbial strains), would provide the first direct comparison of their bioactivities.
Computational Modeling: Molecular modeling and docking studies could be employed to predict the binding modes of the two isomers to various protein targets, providing a theoretical framework to guide experimental work.
Derivatization: The carboxyl group of each isomer provides a convenient handle for further chemical modification, allowing for the creation of libraries of esters, amides, and other derivatives to explore the SAR in greater detail and optimize for potency, selectivity, and pharmacokinetic properties.
By systematically exploring the bioactivity of these positional isomers, the research community can unlock the full therapeutic potential of the cinnoline scaffold.
References
Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2273. [Link]
Mishra, P., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3738.
Wikipedia. (n.d.). Cinnoline. In Wikipedia. Retrieved February 6, 2026, from [Link]
Mishra, P., Saxena, V., & Saxena, A. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives.
Google Patents. (2014). Preparation method of 7-amino ceftriaxone sodium. (CN103641846A).
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
A concise review on cinnoline and its biological activities. (n.d.).
Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. (n.d.). Der Pharma Chemica.
A Comprehensive Review On Cinnoline Derivatives. (2022).
Sadek, K. U., Mekheimer, R. A., & Abd-Elmonem, M. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 16(6), 548-575.
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). Molecules.
Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522.
Google Patents. (2018). Methods for the preparation of 6-aminoisoquinoline. (WO2018125548A1).
Validating Cinnoline-7-carboxylic Acid: A Comparative Guide to Elemental Analysis & Orthogonal Methods
Executive Summary Cinnoline-7-carboxylic acid (C₉H₆N₂O₂) is a critical heterocyclic scaffold in medicinal chemistry, often utilized as a bioisostere for quinoline-based kinase inhibitors and PARP inhibitors. While High-R...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cinnoline-7-carboxylic acid (C₉H₆N₂O₂) is a critical heterocyclic scaffold in medicinal chemistry, often utilized as a bioisostere for quinoline-based kinase inhibitors and PARP inhibitors. While High-Resolution Mass Spectrometry (HRMS) has become ubiquitous for identity confirmation, it often fails to detect bulk impurities such as inorganic salts or trapped solvation water—a frequent issue with polar carboxylic acids.
This guide provides the definitive theoretical baseline for Elemental Analysis (EA) of Cinnoline-7-carboxylic acid, compares its validation "performance" against HRMS and Quantitative NMR (qNMR), and offers a self-validating experimental protocol for researchers.
Part 1: The Theoretical Baseline (The Standard)
Before any experimental validation, the theoretical composition must be established with high precision. The presence of the carboxylic acid moiety at position 7 renders the molecule prone to hydrogen bonding, increasing the likelihood of hydrate formation.
Atomic weights utilized: C (12.011), H (1.008), N (14.007), O (15.999)
Element
Count
Total Mass Contribution ( g/mol )
% Composition (Theoretical)
Acceptance Range (±0.4%)
Carbon (C)
9
108.099
62.07%
61.67% – 62.47%
Hydrogen (H)
6
6.048
3.47%
3.07% – 3.87%
Nitrogen (N)
2
28.014
16.09%
15.69% – 16.49%
Oxygen (O)
2
31.998
18.37%
Not typically measured
Total
174.16
100.00%
Critical Insight: The low hydrogen content (3.47%) makes this analysis highly sensitive. A deviation of just 0.2% in Hydrogen often indicates significant water contamination (e.g., a hemihydrate), whereas Carbon values are more robust indicators of bulk organic purity.
Part 2: Methodological Comparison (EA vs. HRMS vs. qNMR)
In modern drug discovery, researchers often default to HRMS. However, for a polar scaffold like Cinnoline-7-carboxylic acid, relying solely on HRMS is a methodological risk.
Comparative Performance Matrix
Feature
Combustion Analysis (EA)
High-Res Mass Spec (HRMS)
Quantitative NMR (qNMR)
Primary Output
Bulk Purity (% by weight)
Molecular Identity (m/z)
Molar Ratio / Absolute Purity
Inorganic Salt Detection
Excellent (Values drop uniformly)
Poor (Invisible to detector)
Poor (Invisible in ¹H spectrum)
Solvate/Water Detection
High Sensitivity (H% spikes)
None (Desolvation occurs)
High (If peaks are distinct)
Sample Requirement
2–5 mg (Destructive)
<1 mg (Non-destructive)
5–10 mg (Non-destructive)
Blind Spots
Requires >95% purity to be useful; non-specific.
Misses bulk impurities; "flying" ions can mislead.
Requires internal standard; relaxation times must be optimized.
Why EA Remains the Gold Standard for this Scaffold
Cinnoline-7-carboxylic acid is often synthesized via hydrolysis of an ester or diazo-cyclization. These routes frequently leave residual inorganic salts (NaCl, KCl) or trapped water.
Scenario: You have 90% product and 10% NaCl.
HRMS Result: Shows a perfect [M+H]+ peak. Result: False Pass.
EA Result: Carbon found will be ~55.8% (10% lower than theoretical). Result: True Fail.
Part 3: Experimental Protocol & Workflow
This protocol is designed to mitigate the hygroscopic nature of the carboxylic acid group.
Pre-Analysis Drying (Mandatory)
The C-7 carboxylic acid moiety forms strong intermolecular hydrogen bonds. Surface water is tenacious.
Step: Dry sample in a vacuum oven at 60°C for 4 hours over P₂O₅ or activated silica.
Why: Standard air drying is insufficient and will lead to inflated H% and depressed C%.
The "Self-Validating" Decision Tree
Do not simply accept or reject data. Use the deviation vector to diagnose the impurity.
Figure 1: Logic flow for interpreting Elemental Analysis data for Cinnoline-7-carboxylic acid.
Part 4: Data Interpretation & Troubleshooting
If your sample fails the ±0.4% criteria, it is likely a solvate. For Cinnoline-7-carboxylic acid, the Monohydrate is the most common stable form after aqueous workup.
The "Recalculation" Defense
If your experimental data shows C: ~56.2% and H: ~4.2% , do not discard the sample. Recalculate for the monohydrate (C₉H₆N₂O₂ · H₂O).
Monohydrate Calculation (MW: 192.17):
C: (9 * 12.011) / 192.17 = 56.25%
H: (8 * 1.008) / 192.17 = 4.20% (Note: H count increases from 6 to 8)
N: (2 * 14.007) / 192.17 = 14.58%
Part 5: Orthogonal Validation Workflow
To achieve the highest level of scientific rigor (E-E-A-T), combine EA with qNMR.
Figure 2: Integrated analytical workflow for generating a reference standard.
qNMR Protocol Note
When running qNMR for this compound:
Solvent: Use DMSO-d6 (Solubility is poor in CDCl₃).
Internal Standard: Maleic acid or Dimethyl sulfone (Must not overlap with aromatic region 7.5–9.0 ppm).
Delay (D1): Set to ≥30 seconds to ensure full relaxation of the carboxyl carbon if performing ¹³C-qNMR, or ≥60s for ¹H-qNMR integration accuracy.
References
American Chemical Society (ACS). Author Guidelines for the Journal of Organic Chemistry: Characterization of New Compounds. (2025).[3][4] Retrieved from [Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Retrieved from [Link]
Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. (2021). Retrieved from [Link]
U.S. Food and Drug Administration (FDA). Q3A(R2) Impurities in New Drug Substances. (2008).[5][6] Retrieved from [Link]
Personal protective equipment for handling Cinnoline-7-carboxylic acid
[1] Executive Summary & Risk Profile Cinnoline-7-carboxylic acid is a nitrogen-containing heterocyclic carboxylic acid used primarily as a scaffold in medicinal chemistry and drug discovery.[1] While often handled in mil...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Risk Profile
Cinnoline-7-carboxylic acid is a nitrogen-containing heterocyclic carboxylic acid used primarily as a scaffold in medicinal chemistry and drug discovery.[1] While often handled in milligram quantities, its pharmacological potential implies biological activity that necessitates strict containment.
H302: Harmful if swallowed (Classified by structural analogy to cinnoline/quinoline derivatives).[1]
Personal Protective Equipment (PPE) Matrix
Rationale: Standard "lab safety" is insufficient for novel pharmacophores.[1] The following matrix is designed to prevent sensitization and cross-contamination.
Protection Zone
Required Equipment
Technical Specification & Rationale
Hand Protection
Double Nitrile Gloves
Inner Layer: 4 mil Nitrile (Bright color for contrast).Outer Layer: 5-8 mil Nitrile (extended cuff).Why:[1] Carboxylic acids in organic solvents (e.g., DMSO, DMF) can permeate standard nitrile. Double gloving provides a breakthrough buffer and allows immediate shedding of the outer glove upon contamination without exposing skin.
Ocular Protection
Chemical Splash Goggles
Standard: ANSI Z87.1 (Impact & Splash).Why:[1] Safety glasses with side shields are insufficient for fine powders which can bypass side gaps.[1] Goggles form a seal, preventing dust migration into the tear ducts.
Respiratory
Engineering Control First
Primary: Fume Hood (Face velocity 80-100 fpm).Secondary (if outside hood): N95 or P100 Particulate Respirator.Why:[1] The carboxylic acid moiety is an irritant to mucous membranes. Inhalation of dust can trigger acute bronchial spasms.[1]
Body Defense
Lab Coat (High-Neck)
Material: Poly-cotton blend or Tyvek (if handling >5g).Why:[1] Prevents accumulation of static-charged powder on street clothes, which can migrate outside the lab.[1]
Visualization: PPE Selection Logic
The following decision tree illustrates the required PPE adjustments based on the physical state of the compound.
Caption: Decision tree for selecting appropriate PPE based on physical state and engineering controls.
Operational Workflows
A. Receiving & Storage[1][3][4][5][6][7]
Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates a seal failure and potential hydrolysis or degradation.
Segregation: Store in the Organic Acids section.
Incompatibility: Keep away from strong oxidizers (e.g., nitric acid) and strong bases (e.g., sodium hydroxide), as exotherms can occur.
Environment: Store tightly sealed at 2-8°C (refrigerator) if long-term storage is required, or room temperature for active use. Protect from light.[1]
B. Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs during the transition from bulk solid to weighed aliquot.
Static Control: Use an antistatic gun or wipe on the spatula and weigh boat. Heterocyclic acids often carry static charges that cause "scattering."[1]
The "Tunnel" Technique:
Place the balance inside the fume hood.
If the balance is external, use a secondary container (e.g., a clean tupperware or jar) to transport the weighed solid. Never walk through the lab with an open weigh boat.
Solubilization: Add solvent (DMSO/DMF) to the vial before adding the solid if possible, or immediately after transfer to suppress dust.
C. Reaction Setup
Acidic Nature: Cinnoline-7-carboxylic acid is acidic.[1] When coupling with amines (e.g., amide coupling), ensure sufficient non-nucleophilic base (DIPEA/TEA) is added to deprotonate the carboxylic acid if activating with HATU/EDC.
Venting: If using reagents that generate gas (e.g., oxalyl chloride for acid chloride formation), ensure the reaction vessel is vented to a scrubber or hood exhaust to prevent over-pressurization.
Emergency & Spill Response
Spill Response Workflow
Immediate actions to take in the event of a solid spill.
Caption: Protocol for containment and cleanup of solid chemical spills.
Exposure First Aid[1][4][7]
Eye Contact: Flush immediately with water for 15 minutes .[1][4] Hold eyelids open. The acidity can cause corneal clouding if not rinsed instantly.
Skin Contact: Wash with soap and water.[3][4][5] Do not use ethanol or acetone; these solvents can strip skin oils and increase the absorption of the chemical.
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (potential for delayed pulmonary edema with acidic dusts).
Waste Disposal
Self-Validating Step: Never guess the waste stream.[1] Check the pH if unsure.
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the Hazardous Solid Waste bin (usually yellow bag/container).
Liquid Waste:
Dissolve waste material in a combustible solvent (e.g., acetone or ethanol).
Note: If the solution contains heavy metals (e.g., from a palladium-catalyzed reaction involving this scaffold), it must go to the Heavy Metal Organic Waste stream.[1]
Container Disposal: Triple rinse the empty bottle with solvent before discarding glass.[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24893032, Cinnoline-4-carboxylic acid (Analogous Safety Data).[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][3] Retrieved from [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]